Product packaging for 4-Aminoisoxazolidin-3-one(Cat. No.:CAS No. 68-39-3)

4-Aminoisoxazolidin-3-one

Cat. No.: B555960
CAS No.: 68-39-3
M. Wt: 102.09 g/mol
InChI Key: DYDCUQKUCUHJBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context and Discovery of 4-Aminoisoxazolidin-3-one

The discovery of this compound, widely known in its D-enantiomeric form as D-cycloserine, dates back to 1954. wikipedia.orgnih.govasm.org It was isolated almost simultaneously by two independent research teams from different strains of soil bacteria. wikipedia.org Scientists at Merck & Co. identified the compound, which they named oxamycin, from a species of Streptomyces. wikipedia.org Concurrently, researchers at Eli Lilly and Company isolated the same substance from strains of Streptomyces orchidaceus. wikipedia.orgnih.gov

This compound was identified as a broad-spectrum antibiotic. nih.govresearchgate.net Its discovery was a notable event in the mid-20th century, a period marked by intense efforts to find new antimicrobial agents to combat infectious diseases. patsnap.com Further chemical analysis revealed its structure as a cyclic analog of the amino acid D-alanine. wikipedia.orgpatsnap.com Under mildly acidic conditions, it was found to hydrolyze into hydroxylamine (B1172632) and D-serine. wikipedia.org The initial research established its fundamental chemical properties and its biological activity, paving the way for its classification as a second-line agent in the treatment of tuberculosis. wikipedia.orgasm.org

Significance of the Isoxazolidinone Heterocyclic Ring System in Chemical Biology

The isoxazolidinone ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. wikipedia.org This structural motif is a key component in numerous biologically active natural products and synthetic compounds, demonstrating a wide range of activities, including antibacterial, antifungal, antitumor, and antiviral properties. bohrium.comdergipark.org.trmdpi.com The related oxazolidinones are a well-established class of synthetic antibacterial agents effective against multi-resistant gram-positive pathogens. nih.gov

The significance of the isoxazolidinone skeleton lies in its ability to serve as a versatile scaffold for the development of new therapeutic agents. bohrium.commdpi.com Its constrained cyclic structure allows for the precise spatial arrangement of functional groups, which is crucial for specific interactions with biological targets. Researchers have developed various synthetic methods, such as the 1,3-dipolar cycloaddition of nitrones with olefins, to construct the isoxazolidinone ring system, enabling the creation of diverse molecular libraries for biological screening. wikipedia.orgmdpi.com The inherent reactivity and stereochemical properties of the isoxazolidinone ring make it a valuable precursor for synthesizing other important molecules, such as 1,3-aminoalcohols. wikipedia.org The continued exploration of isoxazolidine (B1194047) and isoxazolidinone derivatives in medicinal chemistry highlights the enduring importance of this heterocyclic system. bohrium.comdergipark.org.tr

Overview of Enantiomeric Forms: D-4-Aminoisoxazolidin-3-one (D-Cycloserine) and L-4-Aminoisoxazolidin-3-one (L-Cycloserine)

This compound exists as a pair of enantiomers, which are non-superimposable mirror images of each other. The two forms are designated as (R)-4-Aminoisoxazolidin-3-one (D-cycloserine) and (S)-4-Aminoisoxazolidin-3-one (L-cycloserine). nih.govresearchgate.netalentris.org The biological activity of the compound is highly dependent on its stereochemistry, with the D-enantiomer being the form primarily associated with antibiotic activity. nih.govresearchgate.net

D-4-Aminoisoxazolidin-3-one (D-Cycloserine): This is the well-studied, biologically active enantiomer. nih.govebi.ac.uk Its antibiotic mechanism stems from its structural similarity to the amino acid D-alanine. patsnap.com D-Cycloserine acts as a competitive inhibitor of two essential bacterial enzymes involved in the synthesis of peptidoglycan, a critical component of the bacterial cell wall: alanine (B10760859) racemase (Alr) and D-alanine:D-alanine ligase (Ddl). wikipedia.orgasm.orgpatsnap.comcaymanchem.com Alanine racemase converts L-alanine to D-alanine, and D-alanine:D-alanine ligase joins two D-alanine residues together. patsnap.com By inhibiting these enzymes, D-cycloserine disrupts cell wall formation, leading to bacterial cell death. patsnap.compatsnap.com

L-4-Aminoisoxazolidin-3-one (L-Cycloserine): In contrast to its D-isomer, the L-enantiomer of this compound is not typically associated with significant antibacterial activity. researchgate.net Research has primarily focused on D-cycloserine due to its potent effect on Mycobacterium tuberculosis. researchgate.net While less studied, the L-form provides a critical point of comparison for understanding the stereospecific requirements of the target enzymes. The development of chiral separation techniques, such as reverse-phase high-performance liquid chromatography (RP-HPLC) using chiral derivatizing reagents, has been important for determining the enantiomeric purity of D-cycloserine drug substances. researchgate.net

The table below summarizes the key properties of the two enantiomers.

PropertyD-4-Aminoisoxazolidin-3-one (D-Cycloserine)L-4-Aminoisoxazolidin-3-one (L-Cycloserine)
IUPAC Name (4R)-4-Amino-1,2-oxazolidin-3-one pharmacompass.com(4S)-4-Amino-1,2-oxazolidin-3-one
CAS Number 68-41-7 wikipedia.org339-73-1
Molecular Formula C₃H₆N₂O₂ wikipedia.orgC₃H₆N₂O₂
Molar Mass 102.093 g·mol⁻¹ wikipedia.org102.093 g·mol⁻¹
Primary Biological Activity Antibiotic against Mycobacterium tuberculosis nih.govresearchgate.netGenerally considered biologically inactive as an antibiotic researchgate.net
Mechanism of Action Inhibitor of alanine racemase and D-alanine:D-alanine ligase asm.orgpatsnap.comNot a potent inhibitor of peptidoglycan synthesis enzymes

Data sourced from multiple references, as cited.

Research Trajectories and Contemporary Relevance in Chemical Science

Despite being discovered over half a century ago, this compound, particularly D-cycloserine, remains a subject of significant research interest. asm.orgtaylorandfrancis.com Its established role as a second-line drug for treating multidrug-resistant tuberculosis (MDR-TB) continues to drive studies into its pharmacokinetics and pharmacodynamics to optimize its use. nih.govasm.org

A major contemporary research trajectory has shifted towards exploring the effects of D-cycloserine on the central nervous system (CNS). patsnap.com It is known to act as a partial agonist at the glycine (B1666218) binding site of the N-methyl-D-aspartate (NMDA) receptor. patsnap.comcaymanchem.com This has led to investigations into its potential for treating various psychiatric and neurological conditions, including anxiety disorders, schizophrenia, and post-traumatic stress disorder, often in conjunction with cognitive-behavioral therapy. patsnap.com Research has also explored its capacity to modulate memory and learning processes. caymanchem.com

In the broader field of chemical science, the isoxazolidinone core continues to inspire the design and synthesis of novel compounds. bohrium.commdpi.com Researchers are creating new derivatives with modified substituents on the heterocyclic ring to explore new biological activities, such as antitumor and enhanced antimicrobial properties. bohrium.comdergipark.org.tr These synthetic efforts, often employing green chemistry principles to avoid heavy metal catalysts, underscore the enduring value of the this compound scaffold as a template for drug discovery. bohrium.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H6N2O2 B555960 4-Aminoisoxazolidin-3-one CAS No. 68-39-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-1,2-oxazolidin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N2O2/c4-2-1-7-5-3(2)6/h2H,1,4H2,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYDCUQKUCUHJBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)NO1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40859074
Record name DL-4-Aminoisoxazolidin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40859074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68-39-3, 339-72-0, 68-41-7
Record name 4-Amino-3-isoxazolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68-39-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Isoxazolidinone, 4-amino-, (+-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000068393
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Levcycloserine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760409
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name D-cycloserine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154851
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name D-cycloserine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76029
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name DL-4-Aminoisoxazolidin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40859074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DL-4-aminoisoxazolidin-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.625
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Reaction Pathways of 4 Aminoisoxazolidin 3 One

Total Synthesis Approaches to 4-Aminoisoxazolidin-3-one

Total synthesis provides fundamental routes to the this compound core structure, often starting from simple, achiral, or racemic precursors. These methods are crucial for producing the compound on a larger scale and for creating a platform for further chemical exploration.

Synthesis from Amino Acid Precursors, e.g., D-Serine

A prominent and efficient method for synthesizing D-4-aminoisoxazolidin-3-one, also known as D-cycloserine, utilizes the amino acid D-serine as a starting material. researchgate.net This approach is advantageous due to the availability and chirality of the starting precursor. Several synthetic routes have been developed, often involving cyclization as a key step. researchgate.netdrugfuture.com For instance, D-serine can be converted to an intermediate that, upon treatment with hydroxylamine (B1172632) and subsequent cyclization, yields the desired isoxazolidinone ring. drugfuture.com One documented pathway involves the esterification of DL-serine, followed by cyclization and a series of transformations to yield DL-4-aminoisoxazolidin-3-one, which can then be resolved to obtain the D-enantiomer. drugfuture.com These methods are valued for their operational simplicity and use of mild reaction conditions. researchgate.net

Multi-step Synthetic Strategies for the Isoxazolidinone Core

The construction of the isoxazolidinone core can also be achieved through multi-step synthetic sequences that allow for greater control over the introduction of substituents. udel.edusolubilityofthings.com These strategies often involve the formation of the heterocyclic ring through cycloaddition reactions or the cyclization of linear precursors. vdoc.pub For example, 1,3-dipolar cycloaddition reactions between nitrones and alkenes are a powerful tool for constructing the isoxazolidine (B1194047) ring system. vdoc.pub Another approach involves the reaction of hydroxamic acids with α,β-unsaturated compounds. rsc.org These multi-step syntheses are versatile, enabling the preparation of a wide array of substituted isoxazolidinones by varying the starting materials and reaction conditions. udel.edusolubilityofthings.com

Enantioselective Synthesis of (R)-4-Aminoisoxazolidin-3-one and (S)-4-Aminoisoxazolidin-3-one

The biological activity of many chiral molecules is enantiomer-dependent, making the enantioselective synthesis of (R)- and (S)-4-aminoisoxazolidin-3-one a critical area of research. These syntheses aim to produce one enantiomer in high purity, avoiding the need for classical resolution of a racemic mixture.

Chiral Auxiliary-Based Synthetic Routes

Chiral auxiliaries are stereogenic groups temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a reaction. wikipedia.org This strategy has been successfully applied to the asymmetric synthesis of various compounds, including precursors to chiral isoxazolidinones. nih.govresearchgate.net The auxiliary, often derived from a readily available natural product, biases the formation of one stereoisomer over the other. nih.gov After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.org Evans oxazolidinones are a well-known class of chiral auxiliaries that have been instrumental in asymmetric synthesis, including aldol (B89426) and alkylation reactions that can be adapted to build the chiral backbone of this compound. researchgate.net

Table 1: Common Chiral Auxiliaries in Asymmetric Synthesis

Chiral AuxiliaryTypical ApplicationReference
Evans OxazolidinonesAsymmetric aldol reactions, alkylations researchgate.net
CamphorsultamAsymmetric Michael additions, aldol reactions wikipedia.org
PseudoephedrineAsymmetric alkylations wikipedia.org

Asymmetric Catalysis in Isoxazolidinone Formation

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis, where a small amount of a chiral catalyst can generate a large quantity of an enantioenriched product. researchgate.net This field has seen significant advancements, with both metal-based and organocatalytic systems being developed for the synthesis of chiral isoxazolidinones. researchgate.net For instance, catalytic asymmetric aza-Michael additions and nitroso-aldol reactions have been employed to construct the isoxazolidinone ring with high enantioselectivity. researchgate.net Phase-transfer catalysis, using chiral catalysts such as those derived from cinchona alkaloids or Maruoka-type catalysts, has also proven effective in the asymmetric functionalization of isoxazolidin-5-ones, which are precursors to β-amino acids. beilstein-journals.org Bifunctional organocatalysts, like Takemoto's catalyst, have been utilized in cascade reactions to synthesize novel isoxazolidin-5-one derivatives with good enantio- and diastereoselectivities. researchgate.net

Derivatization and Functionalization of this compound

The derivatization of this compound is crucial for exploring its chemical space and developing new analogues with potentially enhanced or novel properties. gcms.cz The primary amino group and the lactam functionality of the isoxazolidinone ring are key sites for chemical modification.

Derivatization often involves reactions such as acylation, alkylation, or silylation to modify the functional groups present in the molecule. gcms.cz For instance, the amino group can be acylated to form amides, or alkylated to produce secondary or tertiary amines. These modifications can significantly alter the molecule's physicochemical properties. The polar nature of the amino acid-like structure often necessitates derivatization to improve its behavior in analytical techniques like gas chromatography. Silylation, for example, replaces active hydrogens on the amino and hydroxyl groups with a nonpolar moiety, increasing volatility. Furthermore, the isoxazolidinone ring itself can be opened or modified, providing access to a diverse range of β-amino acid derivatives. rsc.orgnih.gov

Table 2: Common Derivatization Reactions

Reaction TypeReagent ExampleFunctional Group TargetedReference
AcylationAcyl Chlorides, AnhydridesAmino Group jfda-online.com
AlkylationAlkyl HalidesAmino Group gcms.cz
SilylationMTBSTFA, BSTFAAmino and other active hydrogen groups

Reactions at the Amino Group (e.g., Schiff Base Formation)

The primary amino group at the 4-position of the isoxazolidinone ring is a key site for chemical modification. One of the most fundamental reactions involving this group is the formation of Schiff bases, or imines, through condensation with aldehydes or ketones. thieme-connect.commdpi.com This reaction typically proceeds via nucleophilic addition of the amino group to the carbonyl carbon, forming an unstable carbinolamine intermediate, which then dehydrates to yield the stable imine. mdpi.comnih.gov The formation of Schiff bases is often catalyzed by acid or base and can be driven to completion by the removal of water. thieme-connect.com

A notable example of Schiff base formation involving a derivative of this compound is the interaction of D-cycloserine (the D-enantiomer) with pyridoxal-5'-phosphate (PLP)-dependent enzymes. In the active site of these enzymes, the amino group of D-cycloserine attacks the internal aldimine formed between PLP and a lysine (B10760008) residue of the enzyme, leading to the formation of a new external Schiff base with the D-cycloserine molecule. mdpi.com This interaction is a critical step in the mechanism of action of D-cycloserine as an antibiotic.

The synthesis of novel Schiff base analogues of various heterocyclic compounds, including those with structural similarities to this compound, has been widely reported. nih.govmdpi.comfabad.org.trjptcp.com These studies demonstrate the versatility of the amino group in forming diverse imine structures, which can exhibit a range of biological activities. nih.govmdpi.com

Table 1: Examples of Schiff Base Formation with Amino-Heterocycles
Amine ReactantCarbonyl ReactantResulting Schiff Base TypeSignificance/Application
4-AminoantipyrineSubstituted BenzaldehydesAntipyrine Schiff Base AnaloguesAntioxidant and anti-inflammatory activity. nih.gov
4-AminoantipyrineCinnamaldehydesCinnamaldehyde Schiff Base DerivativesAntitumor and antibacterial activity. mdpi.com
3-Amino-1,2,4-triazole-5-thiolBenzaldehyde DerivativesTriazole Schiff BasesAntibacterial agents. jptcp.com
D-CycloserinePyridoxal-5'-phosphate (in enzyme)External AldimineEnzyme inhibition. mdpi.com

Modifications of the Ring System

The isoxazolidinone ring system, being a strained heterocycle, is amenable to various modifications, including ring-opening and ring-expansion reactions. These transformations provide pathways to novel molecular scaffolds. free.frclockss.orgscispace.com

Ring-opening reactions of isoxazolidine derivatives can be initiated by various reagents and conditions. For instance, the treatment of 3,3-disubstituted 4-isoxazolines with methyl iodide can lead to the formation of α,β-enones through a novel rearrangement channel. clockss.org The presence of an abstractable hydrogen atom at the 3-position of the ring can introduce competitive reaction pathways. clockss.org Additionally, ring-opening reductions using catalysts like Raney-Ni, Zn/H+, Mo(CO)6, and Pd/C have been employed to generate β-alkamines from isoxazolidines. mdpi.com

Ring expansion of aziridines, another class of small-ring heterocycles, to larger rings like oxazolidines has been documented. scispace.com This suggests the potential for analogous transformations starting from isoxazolidinones to access larger heterocyclic systems. For example, the reaction of N-alkylaziridine-2-carboxylates with N-hydroxylamine anions can lead to the formation of isoxazolidin-3-ones through a ring-opening and subsequent intramolecular cyclization. scispace.com

Synthesis of Analogs with Modified Side Chains

The synthesis of analogs of this compound with modified side chains is a key strategy for developing new compounds with potentially improved properties. A notable example is the synthesis of polyfunctionalized 4-aminopyrazolidin-3-ones as 'aza-deoxa' analogs of D-cycloserine. free.fr This multi-step synthesis allows for the stepwise functionalization of the pyrazolidin-3-one (B1205042) core, demonstrating a versatile approach to creating a library of analogs. free.fr

Another approach to side-chain modification involves the synthesis of N(2)-substituted D,L-cycloserine derivatives. rsc.org While N-substitution can impact the biological activity, which often relies on the tautomerization of the isoxazolidinone ring, these synthetic efforts provide valuable insights into the structure-activity relationships of this class of compounds. rsc.org

Advanced Synthetic Techniques Applied to this compound

Modern synthetic chemistry offers powerful tools to improve the efficiency, sustainability, and scalability of chemical processes. Green chemistry and flow chemistry are two such advanced techniques that have been applied to the synthesis of isoxazolidinone derivatives.

Green Chemistry Approaches in Isoxazolidinone Synthesis

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances. In the context of isoxazolidinone synthesis, several green approaches have been developed. These often involve the use of environmentally benign solvents, catalysts, and energy sources. For instance, the synthesis of 4-arylidene-isoxazolidinones has been achieved using heterogeneous nanocatalysts, which can be easily recovered and reused, minimizing waste. Solvent-free reaction conditions and the use of microwave irradiation are other green techniques that have been successfully employed to shorten reaction times and improve yields.

Table 2: Green Chemistry Approaches in Isoxazolidinone Synthesis
Green TechniqueSpecific ApplicationAdvantagesReference
Heterogeneous NanocatalysisSynthesis of 4-arylidene-isoxazolidinonesCatalyst recyclability, reduced wasteGeneral concept from multiple sources
Solvent-Free ConditionsThree-component synthesis of 4-arylidene-isoxazolidinonesElimination of hazardous solvents, simplified work-upGeneral concept from multiple sources
Microwave IrradiationClay-catalyzed synthesis of iminesReduced reaction times, improved yieldsGeneral concept from multiple sources

Flow Chemistry Applications for Efficient Production

Flow chemistry, or continuous flow synthesis, involves performing chemical reactions in a continuously flowing stream rather than in a batch-wise manner. nih.govnih.govrsc.org This technology offers numerous advantages, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for automation and scalability. rsc.orgnih.gov

The synthesis of heterocyclic compounds, including oxazolidinones, has been successfully demonstrated using flow chemistry. rsc.orgnih.gov For instance, a continuous organocatalytic flow synthesis of 2-substituted oxazolidinones has been developed using carbon dioxide as a C1 source. rsc.org This method utilizes a packed-bed reactor with an immobilized catalyst, allowing for the continuous production of a library of oxazolidinone derivatives over an extended period without significant loss of catalytic activity. rsc.org While specific examples of the flow synthesis of this compound are not abundant in the literature, the successful application of this technology to related structures suggests its high potential for the efficient and scalable production of this important compound and its derivatives. publicationslist.org

Molecular Mechanisms of Action of 4 Aminoisoxazolidin 3 One

Enzymatic Inhibition by 4-Aminoisoxazolidin-3-one Enantiomers

The enantiomers of this compound exhibit stereospecific inhibition of various enzymes, playing critical roles in bacterial cell wall synthesis and sphingolipid metabolism.

Inhibition of D-Alanine Racemase by D-4-Aminoisoxazolidin-3-one

D-4-Aminoisoxazolidin-3-one, a structural analog of D-alanine, is a well-established inhibitor of alanine (B10760859) racemase (Alr), a crucial enzyme in bacterial peptidoglycan synthesis. nih.govresearchgate.netplos.org This pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme catalyzes the conversion of L-alanine to D-alanine, an essential component of the bacterial cell wall. researchgate.netplos.org The absence of a human homolog for alanine racemase makes it an attractive target for antibacterial agents. researchgate.netplos.org

The inhibitory mechanism involves the irreversible binding of D-4-aminoisoxazolidin-3-one to the PLP cofactor within the active site of alanine racemase, leading to the formation of a stable oxime. researchgate.net This action disrupts the synthesis of D-alanine, thereby halting peptidoglycan formation and exhibiting broad-spectrum antibacterial activity. nih.govresearchgate.net

Inhibition of D-Alanine—D-Alanine Ligase by D-4-Aminoisoxazolidin-3-one

In addition to inhibiting alanine racemase, D-4-aminoisoxazolidin-3-one also targets D-alanine—D-alanine ligase (Ddl), another key enzyme in the cytoplasmic stage of peptidoglycan biosynthesis. nih.govnih.govnih.gov Ddl is responsible for catalyzing the formation of the D-alanyl-D-alanine dipeptide, a critical precursor for the pentapeptide cross-bridge in the bacterial cell wall. nih.govfrontiersin.org

D-4-Aminoisoxazolidin-3-one acts as a competitive inhibitor of D-alanine at both D-alanine binding sites of the Mycobacterium tuberculosis Ddl. nih.gov The binding of ATP is a prerequisite for the subsequent binding of D-4-aminoisoxazolidin-3-one. nih.gov Interestingly, recent studies suggest that the inhibition of D-alanine—D-alanine ligase proceeds through a distinct phosphorylated form of the drug, revealing a bimodal mechanism of action for this antibiotic. nih.gov

EnzymeOrganismInhibition Constants
D-Alanine—D-Alanine LigaseMycobacterium tuberculosisK(i,DCS1) = 14 µM, K(i,DCS2) = 25 µM nih.gov

This table summarizes the inhibition constants of D-4-Aminoisoxazolidin-3-one for D-Alanine—D-Alanine Ligase in Mycobacterium tuberculosis.

Serine C-Palmitoyltransferase Inhibition by L-4-Aminoisoxazolidin-3-one

The L-enantiomer, L-4-aminoisoxazolidin-3-one, is a potent inhibitor of serine C-palmitoyltransferase (SPT), the key enzyme in the de novo sphingolipid biosynthetic pathway. nih.govechemi.comcymitquimica.com SPT catalyzes the condensation of L-serine and palmitoyl-CoA. nih.gov

Both L- and D-cycloserine inactivate SPT from Sphingomonas paucimobilis through a novel mechanism involving transamination to form pyridoxamine (B1203002) 5'-phosphate (PMP) and β-aminooxyacetaldehyde, which remain bound to the active site. nih.gov This process involves the opening of the cycloserine ring followed by decarboxylation. nih.gov Kinetic studies have demonstrated that the L-enantiomer is a more effective inhibitor of SPT than the D-enantiomer. nih.gov

Receptor Interactions and Agonism

Beyond its role as an enzyme inhibitor, the D-enantiomer of this compound also interacts with neurotransmitter receptors in the central nervous system.

N-Methyl-D-aspartate (NMDA) Receptor Agonistic Activity of D-4-Aminoisoxazolidin-3-one

D-4-Aminoisoxazolidin-3-one is recognized as a potent agonist at the N-methyl-D-aspartate (NMDA) receptor, a type of ionotropic glutamate (B1630785) receptor crucial for synaptic plasticity, learning, and memory. nih.govnih.govwikipedia.org Specifically, it acts as a partial agonist at the glycine (B1666218) binding site of the NMDA receptor. ebi.ac.uk The activation of NMDA receptors requires the binding of both glutamate and a co-agonist, which can be glycine or D-serine. wikipedia.orgfrontiersin.org

The agonistic activity of D-4-aminoisoxazolidin-3-one at the NMDA receptor contributes to its neurological effects. nih.gov

Investigation of Other Neurotransmitter Receptor Modulations

Currently, detailed research findings on the modulation of other neurotransmitter receptors by either enantiomer of this compound are limited. While the interaction with the NMDA receptor is well-documented for the D-enantiomer, its effects on other receptors such as AMPA or kainate receptors, or metabotropic glutamate receptors, have not been extensively characterized in the provided search results. nih.gov Similarly, the neuroreceptor profile of L-4-aminoisoxazolidin-3-one remains largely unexplored in the context of the available information. Further research is required to fully understand the broader neuropharmacological profile of these compounds.

Cellular Pathway Perturbations by this compound and its Derivatives

Interference with Bacterial Cell Wall Biosynthesis

This compound, commonly known as cycloserine, is a broad-spectrum antibiotic that functions as a structural analog of the amino acid D-alanine. patsnap.comnih.gov Its primary mechanism of action involves the disruption of bacterial cell wall biosynthesis, a critical process for maintaining cellular integrity and shape. patsnap.compatsnap.com The target of this interference is the synthesis of peptidoglycan, an essential polymer that forms the bacterial cell wall. patsnap.commdpi.com

The inhibitory action of cycloserine is concentrated on two crucial enzymes in the cytoplasm that are involved in the early stages of peptidoglycan synthesis. patsnap.comdrugbank.com

Alanine Racemase (Alr): This enzyme catalyzes the conversion of L-alanine to its stereoisomer, D-alanine. patsnap.combasicmedicalkey.com D-alanine is a fundamental building block for the peptidoglycan structure. patsnap.com By competitively inhibiting alanine racemase, cycloserine prevents the formation of D-alanine, thereby creating a deficit of this essential precursor. patsnap.comthermofisher.kr

D-alanyl-D-alanine Ligase (Ddl): This enzyme is responsible for joining two D-alanine molecules to form the D-alanyl-D-alanine dipeptide. patsnap.comnih.gov This dipeptide is subsequently incorporated into the pentapeptide chain of the peptidoglycan. drugbank.com Cycloserine competitively inhibits D-alanyl-D-alanine ligase, further obstructing the synthesis of the necessary peptidoglycan components. patsnap.comnih.gov

The dual inhibition of both alanine racemase and D-alanyl-D-alanine ligase makes cycloserine an effective antibiotic, particularly against Mycobacterium tuberculosis. patsnap.com This multi-target approach reduces the likelihood of the development of bacterial resistance. patsnap.com

Interactive Table: Enzymes Inhibited by this compound in Bacterial Cell Wall Biosynthesis

EnzymeFunctionEffect of Inhibition by this compound
Alanine Racemase (Alr)Converts L-alanine to D-alanine. patsnap.combasicmedicalkey.comPrevents the formation of D-alanine, a crucial peptidoglycan precursor. patsnap.com
D-alanyl-D-alanine Ligase (Ddl)Catalyzes the formation of the D-alanyl-D-alanine dipeptide. patsnap.comnih.govBlocks the synthesis of the D-alanyl-D-alanine dipeptide, another essential building block. patsnap.com

Impact on Mycobacterial Metabolism

The primary impact of this compound (D-cycloserine) on mycobacterial metabolism is its disruption of peptidoglycan synthesis, a vital component of the mycobacterial cell wall. patsnap.comnih.gov This inhibition has significant consequences for the survival and growth of Mycobacterium tuberculosis.

D-cycloserine targets two key enzymes: alanine racemase (Alr) and D-alanine:D-alanine ligase (Ddl). nih.gov The inhibition of these enzymes disrupts the supply of D-alanine and the formation of the D-alanyl-D-alanine dipeptide, both essential for building the peptidoglycan layer. nih.govtandfonline.com

Studies on the kinetic mechanism of Mycobacterium tuberculosis D-alanine:D-alanine ligase (MtDdl) have shown that D-cycloserine acts as a competitive inhibitor with respect to D-alanine at both of the enzyme's D-Ala binding sites. nih.gov Interestingly, the binding of ATP is a prerequisite for the subsequent binding of either D-alanine or D-cycloserine. nih.gov Research suggests that D-cycloserine binds optimally in its zwitterionic form. nih.gov

More recent investigations have revealed that D-cycloserine is a slow-onset inhibitor of MtDdl, a characteristic that appears to be specific to the M. tuberculosis enzyme. researchgate.net This slow-onset inhibition, coupled with evidence that D-cycloserine may bind exclusively to the C-terminal D-alanine binding site, has led to a reinterpretation of its inhibitory mechanism. researchgate.net

Furthermore, while D-cycloserine is the clinically used form, studies have shown that L-cycloserine can also impact mycobacterial metabolism. L-cycloserine has been found to be a more potent inhibitor of Mycobacterium tuberculosis growth than D-cycloserine, with minimum inhibitory concentrations (MICs) of 0.3 µg/ml and 2.3 µg/ml, respectively. caymanchem.com This effect is attributed to the inactivation of the branched-chain aminotransferase. caymanchem.comnih.gov

The metabolic disruption caused by cycloserine extends to influencing biofilm formation. Both D-cycloserine and its metabolic product, hydroxylamine (B1172632), have been shown to limit biofilm formation in Mycobacterium tuberculosis H37Ra and can also disrupt existing biofilms. researchgate.net

Interactive Table: Impact of Cycloserine Stereoisomers on Mycobacterial Targets

CompoundTarget Enzyme(s)Effect
D-CycloserineAlanine racemase, D-alanine:D-alanine ligase nih.govInhibition of peptidoglycan synthesis nih.gov
L-CycloserineBranched-chain aminotransferase caymanchem.comnih.govMore potent inhibition of M. tuberculosis growth than D-cycloserine caymanchem.com

Anti-HIV Activity and Associated Mechanisms

While primarily known for its antibacterial properties, some derivatives of this compound have been investigated for their potential anti-HIV activity. The available information suggests that the mechanism of action in this context is distinct from its role in bacterial cell wall synthesis.

Research into novel heterocyclic compounds has identified certain derivatives that exhibit selective inhibition of human immunodeficiency virus type 1 (HIV-1). nih.gov For instance, a series of 1,1,3-trioxo-2H,4H-thieno[3,4-e] patsnap.comdrugbank.comnih.govthiadiazines (TTDs) have been shown to inhibit HIV-1 replication in cell lines. nih.gov

The mechanism of this anti-HIV activity appears to be the non-competitive inhibition of HIV-1 reverse transcriptase (RT). nih.gov Reverse transcriptase is a crucial enzyme for the replication of the HIV virus. By acting as non-nucleoside reverse transcriptase inhibitors (NNRTIs), these compounds prevent the enzyme from converting the viral RNA into DNA, a necessary step for the integration of the viral genome into the host cell's DNA. nih.gov

It is important to note that the anti-HIV activity is specific to certain derivatives and not an inherent property of the parent compound, this compound (cycloserine). The effectiveness of these derivatives can also vary against different strains of HIV-1 and other retroviruses like HIV-2. nih.gov

Chirality and Stereospecificity in Molecular Recognition

The biological activity of this compound is intrinsically linked to its chirality, with its two enantiomers, D-cycloserine and L-cycloserine, exhibiting distinct and stereospecific interactions with their molecular targets. nih.govasm.org This stereospecificity is a fundamental aspect of its mechanism of action.

D-cycloserine is the enantiomer with antibacterial activity, acting as a structural analog of D-alanine. patsnap.comnih.gov This structural mimicry allows it to be recognized and transported into bacterial cells by the D-alanine transport system. basicmedicalkey.com Once inside, it competitively inhibits two key enzymes in peptidoglycan synthesis: alanine racemase and D-alanyl-D-alanine ligase. patsnap.combasicmedicalkey.com The enzymes' active sites are configured to specifically recognize and bind D-alanine, and thus D-cycloserine fits into these sites, blocking the natural substrate.

Conversely, L-cycloserine generally lacks significant antibacterial activity because it does not effectively inhibit the enzymes involved in D-alanine metabolism. asm.org However, some studies have shown that L-cycloserine can be an effective inhibitor of alanine racemase from Escherichia coli W, suggesting that the "cycloserine hypothesis"—which posited that L-cycloserine could not adopt the necessary conformation to bind the enzyme—may not be universally applicable to all bacterial species. asm.orgnih.gov

Interestingly, L-cycloserine has been shown to be a more potent inhibitor of Mycobacterium tuberculosis growth than D-cycloserine. caymanchem.comnih.gov This is due to its stereospecific inhibition of a different enzyme, the branched-chain aminotransferase (IlvE), which is an L-amino acid aminotransferase. nih.govosti.gov L-cycloserine is a significantly more efficient inhibitor of MtIlvE than D-cycloserine. nih.gov

The stereospecificity also extends to other biological targets. For example, L-cycloserine is a much more potent inhibitor of serine palmitoyl (B13399708) transferase (SPT), the initial enzyme in the sphingolipid synthesis pathway, than D-cycloserine. caymanchem.com In the central nervous system, D-cycloserine stereospecifically modulates N-methyl-D-aspartate (NMDA) type glutamate receptors, an effect not observed with L-serine ethylester, a related compound. nih.gov

Interactive Table: Stereospecific Activities of Cycloserine Enantiomers

EnantiomerPrimary Bacterial Target(s)Other Notable TargetsPrimary Mechanism of Action
D-CycloserineAlanine racemase, D-alanyl-D-alanine ligase patsnap.combasicmedicalkey.comNMDA receptor agonist patsnap.comnih.govCompetitive inhibition of peptidoglycan synthesis. patsnap.com
L-CycloserineBranched-chain aminotransferase (in M. tuberculosis) nih.govosti.govSerine palmitoyl transferase caymanchem.comInhibition of branched-chain amino acid metabolism. nih.gov

Medicinal Chemistry and Pharmacological Applications of 4 Aminoisoxazolidin 3 One Derivatives

Antimycobacterial Agents Derived from 4-Aminoisoxazolidin-3-one

The compound D-cycloserine, which is the (R)-4-aminoisoxazolidin-3-one enantiomer, is a notable antibiotic used in the treatment of tuberculosis, particularly against strains resistant to first-line drugs. nih.govwho.intechemi.com It functions by mimicking the amino acid D-alanine, thereby inhibiting bacterial cell wall synthesis. echemi.comchempure.in This mechanism of action has spurred further research into derivatives of this compound to enhance efficacy and combat drug resistance.

Structure-Activity Relationship (SAR) Studies for Enhanced Efficacy Against Mycobacterium tuberculosis

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds. For this compound derivatives, SAR studies have provided insights into the structural requirements for potent antimycobacterial activity.

Key findings from various studies on different antitubercular scaffolds reveal common themes in SAR that can be conceptually applied to the this compound core:

Modification of Core Structure: Altering the core heterocyclic structure often leads to significant changes in activity. For instance, in the case of isoniazid (B1672263), modifying the position of the nitrogen atom in the pyridine (B92270) ring results in diminished or lost activity against M. tuberculosis. mdpi.com This highlights the specific spatial arrangement required for drug-target interaction.

Importance of Specific Functional Groups: The presence and position of certain functional groups are often critical. Replacing the hydrazide group in isoniazid with a carboxylic acid or amide completely abolishes its antimycobacterial properties. mdpi.com This suggests that specific moieties are essential for the mechanism of action.

Introduction of Diverse Substituents: The exploration of various substituents on a core scaffold can lead to enhanced potency. For example, studies on quinoline (B57606) derivatives have shown that specific substitutions on the quinoline ring and the nature of the linker to other moieties significantly influence antimycobacterial activity. mdpi.com Similarly, research on indole-2-carboxamides led to the discovery of molecules with exceptional activity in the low nanomolar range against actively replicating M. tuberculosis. nih.gov

Table 1: SAR Insights from Various Antitubercular Scaffolds
ScaffoldKey SAR FindingImpact on ActivitySource
Isoniazid AnaloguesAlteration of nitrogen position in the pyridine ringWeak or ineffective activity mdpi.com
Isoniazid AnaloguesReplacement of the hydrazide groupComplete loss of activity mdpi.com
Indole-2-carboxamidesSpecific chemical modificationsExceptional activity in low nanomolar range nih.gov
Quinoline DerivativesSubstitution patterns on the quinoline ringSignificant influence on potency mdpi.com
Thiazolidin-4-onesIntroduction of a thiazole (B1198619) moietyActivity comparable to or greater than reference drugs mdpi.com

These examples from other antitubercular drug discovery programs underscore the importance of systematic SAR studies. For this compound derivatives, future research will likely focus on modifying the isoxazolidinone ring, the amino group, and introducing various substituents to explore their impact on efficacy, selectivity, and pharmacokinetic properties.

Development of Prodrugs and Conjugates of this compound

The development of prodrugs and conjugates is a well-established strategy to improve the therapeutic index of drugs by enhancing their delivery to the target site and minimizing off-target effects. For this compound, this approach holds promise for improving its efficacy against Mycobacterium tuberculosis.

A notable example of a prodrug strategy in tuberculosis treatment is para-aminosalicylic acid (PAS), which is metabolized within the folate pathway to an active antimetabolite that inhibits dihydrofolate reductase. nih.gov Similarly, indole-4-carboxamides act as prodrugs, being hydrolyzed by a mycobacterial amidase to produce 4-aminoindole, a tryptophan antimetabolite. nih.gov

The concept of creating conjugates to enhance drug delivery and efficacy is also being explored. For instance, dinitrobenzamide derivatives have been synthesized and evaluated as potential inhibitors of DprE1, an essential enzyme in the mycobacterial cell wall synthesis pathway. mdpi.com These efforts highlight the potential of designing conjugates that can target specific mycobacterial pathways.

Table 2: Prodrug and Conjugate Strategies in Antitubercular Drug Development
Compound ClassStrategyMechanismSource
para-Aminosalicylic acid (PAS)ProdrugMetabolized to an active antimetabolite targeting dihydrofolate reductase. nih.gov
Indole-4-carboxamidesProdrugHydrolyzed to 4-aminoindole, a tryptophan antimetabolite. nih.gov
DinitrobenzamidesConjugateDesigned to inhibit the DprE1 enzyme. mdpi.com

For this compound, future research could involve designing prodrugs that are activated by specific mycobacterial enzymes, thereby concentrating the active drug at the site of infection. Additionally, conjugating this compound to molecules that target specific mycobacterial uptake systems or cellular components could enhance its therapeutic efficacy.

Combinatorial Therapy Strategies Involving this compound

The standard treatment for tuberculosis involves a multi-drug regimen to prevent the emergence of drug resistance and effectively eradicate the bacteria. mdpi.comnih.gov D-cycloserine, the (R)-enantiomer of this compound, is used as a second-line drug in combination with other antitubercular agents when resistance to primary drugs develops. nih.govwho.intechemi.com

Current combination therapies for drug-susceptible tuberculosis typically include isoniazid, rifampicin (B610482), pyrazinamide, and ethambutol. nih.gov For drug-resistant tuberculosis, more complex regimens are required, often incorporating drugs like bedaquiline, linezolid, and fluoroquinolones. msf.org The rationale behind combination therapy is to target multiple bacterial pathways simultaneously, which can lead to synergistic effects and a lower likelihood of resistance development.

The mechanism of action of D-cycloserine, which involves the inhibition of cell wall biosynthesis, makes it a valuable component in combination regimens. mdpi.comnih.gov It targets a different pathway than many other antitubercular drugs, such as rifampicin (which inhibits RNA polymerase) and fluoroquinolones (which target DNA gyrase). This complementary action is a key principle in designing effective combination therapies.

Table 3: Examples of Drugs Used in Combination Therapy for Tuberculosis
DrugTarget/Mechanism of ActionRole in Combination TherapySource
IsoniazidInhibits mycolic acid synthesisFirst-line agent nih.gov
RifampicinInhibits RNA polymeraseFirst-line agent nih.gov
PyrazinamideMechanism not fully elucidated, disrupts membrane potentialFirst-line agent nih.gov
EthambutolInhibits arabinogalactan (B145846) synthesisFirst-line agent nih.gov
D-cycloserineInhibits D-alanine racemase and D-alanine:D-alanine ligaseSecond-line agent nih.govwho.int
BedaquilineInhibits ATP synthaseUsed for drug-resistant TB msf.org

Neuropharmacological Applications

Beyond its antimycobacterial properties, derivatives of this compound have shown potential in the field of neuropharmacology, primarily through their interaction with the N-methyl-D-aspartate (NMDA) receptor.

Therapeutic Potential in Central Nervous System Disorders via NMDA Receptor Modulation

The NMDA receptor, a type of ionotropic glutamate (B1630785) receptor, plays a crucial role in synaptic plasticity, learning, and memory. nih.gov Its dysfunction is implicated in various central nervous system (CNS) disorders. D-cycloserine acts as a partial agonist at the glycine (B1666218) binding site of the NMDA receptor. echemi.comchempure.in This modulation of the NMDA receptor suggests its potential therapeutic application in CNS disorders.

The NMDA receptor is a complex protein with multiple subunits and binding sites, making it a versatile target for pharmacological intervention. nih.govwikipedia.org Ligands that interact with the NMDA receptor can have profound effects on neuronal excitability and signaling. The ability of D-cycloserine to act as a partial agonist at the glycine site indicates that it can modulate NMDA receptor function without causing excessive activation, which can be neurotoxic. This nuanced mechanism of action is of significant interest for the treatment of conditions where NMDA receptor hypofunction or hyperfunction is a contributing factor.

Research has shown that modulating the NMDA receptor can influence various neurotransmitter systems, including the mesolimbic dopamine (B1211576) system, which is involved in reward and motivation. nih.gov This highlights the broad potential of NMDA receptor modulators in treating a range of neurological and psychiatric conditions.

Investigation of Anticonvulsant Properties of L-4-Aminoisoxazolidin-3-one

The L-enantiomer of this compound, also known as L-cycloserine or levcycloserine, has been investigated for its anticonvulsant properties. nih.gov While many antiepileptic drugs act by modulating voltage-gated ion channels or enhancing GABA-mediated inhibition, there is a growing interest in targeting the glutamatergic system. epilepsysociety.org.uk

The investigation into the anticonvulsant effects of L-4-aminoisoxazolidin-3-one is part of a broader effort to develop novel antiepileptic drugs with improved efficacy and fewer side effects. researchgate.net The rationale for exploring this compound stems from the established role of the NMDA receptor in seizure activity. Excessive activation of NMDA receptors can lead to excitotoxicity and neuronal damage, which are hallmarks of epilepsy. Therefore, compounds that can modulate NMDA receptor activity, such as L-4-aminoisoxazolidin-3-one, are considered promising candidates for anticonvulsant therapy.

Antimicrobial Drug Discovery Beyond Tuberculosis

While the primary success of this compound derivatives has been in the realm of tuberculosis treatment with drugs like cycloserine, researchers are actively exploring their potential against a wider range of microbial pathogens.

Broad-Spectrum Antibiotic Potential of this compound Derivatives

The foundational structure of this compound, an analogue of D-alanine, allows it to interfere with bacterial cell wall synthesis. nih.gov This mechanism is not exclusive to Mycobacterium tuberculosis and holds promise for activity against other bacteria. Derivatives of the closely related oxazolidinone scaffold have demonstrated activity against a variety of gram-positive bacteria, including challenging multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA), penicillin-resistant streptococci, and vancomycin-resistant enterococci. wiley.com

The exploration of isoxazolidine-containing compounds has revealed their potential as anti-infective agents. nih.gov Modifications to the core isoxazolidinone structure can lead to derivatives with varied antibacterial profiles. For instance, certain imidazolidine-4-one derivatives have shown potent and broad-spectrum activity against both Gram-negative and Gram-positive bacteria, including several multidrug-resistant strains. nih.gov Similarly, novel dihydropyrimidine-2(1H)-one derivatives have been found to be most effective against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, as well as the Gram-positive Staphylococcus aureus. nih.gov

The development of hybrid molecules, combining the isoxazolidinone moiety with other known antibacterial pharmacophores, is a key strategy. For example, hybrid compounds of fluoroquinolones with 1,3,4-oxadiazoles have shown good to excellent activity against both Gram-positive and Gram-negative bacteria. mdpi.com This approach aims to create synergistic effects or multi-target compounds that can overcome resistance and broaden the spectrum of activity.

Table 1: Examples of Heterocyclic Scaffolds and Their Antibacterial Spectrum

ScaffoldExample Bacteria TargetedGram-StainReference
OxazolidinoneMethicillin-resistant Staphylococcus aureus (MRSA), Penicillin-resistant streptococci, Vancomycin-resistant enterococciGram-positive wiley.com
Imidazolidine-4-oneMRSA, E. coli, K. pneumoniaeBoth nih.gov
Dihydropyrimidine-2(1H)-oneE. coli, P. aeruginosa, S. aureusBoth nih.gov
Fluoroquinolone-1,3,4-oxadiazole HybridGram-positive and Gram-negative bacteriaBoth mdpi.com

Resistance Mechanisms and Counter-Strategies

The emergence of antibiotic resistance is a major hurdle in antimicrobial drug development. Bacteria can develop resistance through several mechanisms, including limiting the uptake of a drug, modifying the drug's target, inactivating the drug, or actively pumping the drug out of the cell (efflux). nih.gov For oxazolidinones, resistance can arise from mutations in the ribosomal target. nih.gov

Counter-strategies to combat resistance are multifaceted. One approach is the development of combination therapies, where a this compound derivative could be paired with another antibiotic that has a different mechanism of action. nih.gov This can create a synergistic effect and reduce the likelihood of resistance developing.

Another key strategy is the rational design of new derivatives that can evade existing resistance mechanisms. This could involve creating molecules that are poor substrates for efflux pumps or that bind to the target site with such high affinity that common mutations are no longer effective. mdpi.com For example, some imidazolidine-4-one derivatives have shown a low probability of inducing drug resistance in MRSA. nih.gov

Furthermore, understanding the specific mechanisms of resistance is crucial. For instance, resistance to aminoglycosides, another class of antibiotics, often occurs through enzymatic modification of the drug. nih.govjournalagent.com By identifying the enzymes responsible, it may be possible to design derivatives that are not susceptible to this inactivation.

Exploration of this compound as a Chemical Scaffold for Drug Design

The isoxazolidine (B1194047) ring is considered a "privileged structure" in medicinal chemistry due to its ability to serve as a versatile scaffold for creating diverse and biologically active compounds. nih.gov The this compound core, in particular, offers multiple points for chemical modification, allowing for the synthesis of a wide array of novel compounds.

Synthesis of Novel Heterocyclic Compounds Bearing the Isoxazolidinone Moiety

The synthesis of novel heterocyclic compounds incorporating the isoxazolidinone moiety is an active area of research. Various synthetic methods are employed to create new derivatives with potentially enhanced pharmacological properties. mdpi.comresearchgate.netgsconlinepress.com These methods include:

1,3-Dipolar Cycloaddition: This is a common method for forming the isoxazoline (B3343090) ring. nih.gov

Multi-component Reactions: These reactions allow for the efficient synthesis of complex molecules in a single step. mdpi.com

Domino, "Click," and Retro-Diels-Alder Reactions: These advanced synthetic strategies enable the construction of intricate heterocyclic systems. nih.gov

For example, researchers have successfully synthesized quinazolin-4(3H)-one-isoxazole derivatives through a 1,3-dipolar cycloaddition reaction. mdpi.com The synthesis of 3-isoxazolidone derivatives bearing chelating moieties has also been explored to develop new bactericidal agents. researchgate.net The ability to generate diverse structures is crucial for exploring the full therapeutic potential of the isoxazolidinone scaffold.

Library Synthesis for High-Throughput Screening

To efficiently explore the vast chemical space possible with the this compound scaffold, researchers utilize combinatorial chemistry to generate large libraries of compounds. wikipedia.org These libraries can then be subjected to high-throughput screening (HTS) to rapidly identify compounds with desired biological activities. openaccessjournals.com

Several strategies are employed for library synthesis:

Split-and-Pool Synthesis: This is a widely used technique for constructing large libraries of compounds on a solid support. wikipedia.orgvipergen.com

One-Bead-One-Compound (OBOC) Libraries: This method allows for the synthesis and screening of millions of compounds, with each bead displaying a unique chemical entity. nih.gov

DNA-Encoded Libraries (DELs): In this approach, each compound is tagged with a unique DNA barcode, enabling the screening of massive libraries in a single experiment. vipergen.com

The development of robust high-throughput synthesis methods is critical for accelerating the discovery of new drug candidates. rsc.org By creating diverse libraries based on the this compound scaffold, researchers can systematically probe structure-activity relationships and identify promising leads for further development. nih.gov

Analytical and Spectroscopic Characterization of 4 Aminoisoxazolidin 3 One

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for probing the molecular structure of 4-Aminoisoxazolidin-3-one. These techniques provide detailed information about the arrangement of atoms and functional groups within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound and its Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of this compound and its derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment of protons (¹H NMR) and carbon atoms (¹³C NMR). rsc.orguni-muenchen.de

For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the isoxazolidinone ring and the amino group. The chemical shifts (δ), reported in parts per million (ppm), and the coupling constants (J), in Hertz (Hz), reveal the connectivity of the protons. rsc.org For instance, the protons on the five-membered ring would exhibit characteristic splitting patterns due to their proximity to each other.

In derivatives of this compound, such as those resulting from reactions at the amino group, the NMR spectra would show predictable changes. nih.gov For example, acylation of the amino group would lead to a downfield shift of the adjacent proton signals and the appearance of new signals corresponding to the acyl group. rsc.org The analysis of these spectral changes is crucial for confirming the successful synthesis of new derivatives.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-4 3.5 - 4.0 Triplet ~6-8
H-5a 4.2 - 4.7 Doublet of doublets ~10-12 (geminal), ~6-8 (vicinal)
H-5b 4.0 - 4.5 Doublet of doublets ~10-12 (geminal), ~6-8 (vicinal)
NH₂ 2.0 - 3.0 Broad singlet -
NH 8.0 - 9.0 Broad singlet -

Note: Predicted values are estimates and can vary based on solvent and experimental conditions.

Mass Spectrometry (MS) for Purity and Molecular Weight Determination

Mass spectrometry (MS) is a vital technique for determining the molecular weight and assessing the purity of this compound. nih.govambeed.com This method involves ionizing the molecule and then measuring its mass-to-charge ratio (m/z). The molecular weight of this compound is 102.09 g/mol . nih.govmolcore.commanchesterorganics.com

High-resolution mass spectrometry (HRMS) can provide the exact molecular formula of the compound by measuring the mass with very high accuracy. rsc.org Various ionization techniques can be employed, such as electrospray ionization (ESI), which is common for polar molecules like this compound. The resulting mass spectrum typically shows a prominent peak corresponding to the protonated molecule [M+H]⁺ at an m/z of approximately 103.05. nih.gov Fragmentation patterns observed in tandem mass spectrometry (MS/MS) can further confirm the structure by showing the loss of specific functional groups. nih.gov

Table 2: Key Mass Spectrometry Data for this compound

Parameter Value Source
Molecular Formula C₃H₆N₂O₂ nih.govmolcore.commanchesterorganics.com
Molecular Weight 102.09 g/mol nih.govmolcore.commanchesterorganics.com

Infrared (IR) and UV-Visible Spectrophotometry for Functional Group Analysis and Quantification

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation, which causes molecular vibrations. fiveable.melibretexts.org The IR spectrum of this compound would exhibit characteristic absorption bands. For instance, the presence of an amine (N-H) group is indicated by stretches typically appearing around 3300-3500 cm⁻¹. fiveable.me The carbonyl (C=O) group of the lactam ring will show a strong absorption in the range of 1650-1700 cm⁻¹. fiveable.me The C-N and C-O single bond stretches would appear in the fingerprint region (below 1500 cm⁻¹). libretexts.org

UV-Visible spectrophotometry measures the absorption of ultraviolet and visible light by a molecule. eopcw.commsu.edu While simple saturated heterocycles like this compound may not have strong chromophores that absorb in the visible region, they can absorb in the UV region. msu.eduunchainedlabs.com This technique is particularly useful for quantifying the concentration of the compound in a solution using the Beer-Lambert law, provided a suitable wavelength of maximum absorbance (λmax) can be identified. unchainedlabs.com

Table 3: Characteristic Infrared Absorption Frequencies for this compound

Functional Group Vibration Type Typical Wavenumber (cm⁻¹)
N-H (Amine) Stretch 3300-3500
C-H (Alkane) Stretch 2850-2960
C=O (Lactam) Stretch 1650-1700
N-H (Amine) Bend 1550-1650
C-N Stretch 1000-1250
C-O Stretch 1000-1300

Note: These are general ranges and can be influenced by the specific molecular environment. fiveable.melibretexts.org

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatographic techniques are essential for separating this compound from impurities and for resolving its enantiomers.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful techniques for assessing the purity of this compound. avantorsciences.commyfoodresearch.com These methods separate components of a mixture based on their differential interactions with a stationary phase and a mobile phase. For a polar compound like this compound, reversed-phase HPLC or UPLC with a C18 column is often suitable. acgpubs.orgmdpi.com

UPLC, which utilizes smaller particle sizes in the stationary phase (sub-2 µm), offers significant advantages over traditional HPLC, including higher resolution, greater sensitivity, and faster analysis times. acgpubs.orgresearchgate.net A typical UPLC method would involve a gradient elution with a mobile phase consisting of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. acgpubs.org The purity of the compound is determined by integrating the peak area of this compound relative to the total area of all peaks in the chromatogram.

Chiral Chromatography for Enantiomeric Purity Assessment

Since this compound possesses a chiral center at the C4 position, it can exist as two enantiomers, (R)- and (S)-4-Aminoisoxazolidin-3-one. nih.govmolcore.com These enantiomers often exhibit different biological activities, making the determination of enantiomeric purity crucial. numberanalytics.com Chiral chromatography is the primary method for separating and quantifying these enantiomers. numberanalytics.comchrom-china.com

This technique employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, their separation. chromatographyonline.com The choice of the CSP and the mobile phase is critical for achieving good resolution between the enantiomeric peaks. The enantiomeric excess (e.e.) can then be calculated from the peak areas of the two enantiomers in the chromatogram. This is a critical quality control parameter, especially in pharmaceutical contexts. nih.govnih.gov

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound
(R)-4-Aminoisoxazolidin-3-one
(S)-4-Aminoisoxazolidin-3-one
Acetonitrile

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a sample. pdbj.org The process begins in the gas chromatograph, where a sample is vaporized and separated into its components within a capillary column. nih.gov These components elute from the column at different times, known as retention times, based on factors like their boiling point and polarity. nih.govresearchgate.net Upon exiting the column, the separated components enter the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio (m/z), producing a unique mass spectrum for each component. researchgate.netresearchgate.net

Direct analysis of this compound using GC-MS presents significant challenges. The compound possesses high polarity due to its amino and amide functional groups, and it lacks the volatility required for efficient transport through a GC system. google.com Furthermore, the high temperatures used in the GC injection port and oven (often up to 300°C) can cause thermal degradation of thermally labile molecules, leading to the analysis of breakdown products rather than the intact compound of interest. pdbj.org

To overcome these limitations, chemical derivatization is a necessary prerequisite for the GC-MS analysis of polar compounds like this compound. jfda-online.com Derivatization involves reacting the analyte with a reagent to convert its polar functional groups (like -NH2 and -NH) into less polar, more volatile, and more thermally stable derivatives. jfda-online.com Common derivatization strategies that could be theoretically applied include:

Silylation: Reaction with silylating agents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to replace active hydrogens with trimethylsilyl (B98337) (TMS) groups.

Acylation: Reaction with acylating agents, like trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA), to form stable amide derivatives.

While specific GC-MS derivatization protocols for this compound are not widely documented in scientific literature, derivatization is a proven strategy for similar compounds. For instance, its primary amine has been successfully derivatized with benzoyl chloride for analysis by liquid chromatography. nih.govresearchgate.net A hypothetical GC-MS analysis following a suitable derivatization procedure would yield key data points for characterization, as shown in the table below.

ParameterDescriptionPurpose
Retention Time (RT) The time taken for the derivatized analyte to pass through the GC column.A characteristic value used for qualitative identification under specific chromatographic conditions.
Molecular Ion Peak (M+) The peak in the mass spectrum corresponding to the intact, derivatized molecule.Confirms the molecular weight of the derivative, and by extension, the original analyte.
Fragmentation Pattern The unique set of ion fragments produced by the ionization of the derivatized molecule in the mass spectrometer.Acts as a "fingerprint" for the molecule, allowing for definitive structural confirmation by comparing it to spectral libraries.

Crystallographic Analysis of this compound and its Complexes

X-ray crystallography is a definitive analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. anton-paar.com The method involves directing a beam of X-rays onto a single, well-ordered crystal. ebi.ac.uk As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms in the crystal lattice. The resulting diffraction pattern of spots is recorded by a detector. pages.dev By analyzing the positions and intensities of these spots, a three-dimensional map of the electron density can be calculated, which allows for the elucidation of atomic positions, bond lengths, and bond angles with high precision. pages.devglycoforum.gr.jp

The solid-state structure of this compound (as its D-cycloserine monohydrate form) has been investigated using X-ray analysis. This study revealed that the molecule exists as a zwitterion in the crystal structure, where the exocyclic α-amino group is protonated (-NH3+) and the endocyclic amide nitrogen is deprotonated. tandfonline.com This zwitterionic nature is crucial to its chemical properties and interactions.

Furthermore, X-ray crystallography has been instrumental in understanding the mechanism of action of this compound by determining its structure when bound to its biological enzyme targets. These studies provide atomic-level insights into the specific interactions that lead to enzyme inhibition. The compound has been co-crystallized with several bacterial enzymes involved in peptidoglycan synthesis and other metabolic pathways.

Below is a table summarizing key crystallographic data for D-cycloserine (the D-enantiomer of this compound) in complex with various proteins, as deposited in the Protein Data Bank (PDB).

PDB IDComplexed ProteinOrganismResolution (Å)Key Finding
4C5A D-alanine:D-alanine ligase (Ddl) rcsb.orgEscherichia coli1.65Reveals that inhibition occurs via a phosphorylated form of D-cycloserine, which forms a stable adduct in the enzyme's active site. rcsb.org
7CER Cysteine desulfurase (SufS) rcsb.orgBacillus subtilis2.30Details the structural basis of SufS inhibition by D-cycloserine, which results in the formation of pyridoxamine-5'-phosphate (PMP). rcsb.org
1VFS Alanine (B10760859) racemase (ALR) pdbj.orgStreptomyces lavendulae1.90Provides structural evidence for the resistance mechanism of ALR from a D-cycloserine-producing organism, showing a larger, more rigid active site. pdbj.org
8AHU D-amino acid aminotransferase (DAAT) pdbj.orgHaliscomenobacter hydrossis-Shows a ketimine adduct formed between pyridoxamine-5'-phosphate and the cyclic form of D-cycloserine in the active site. pdbj.org
N/A Aminodeoxychorismate (ADC) lyase nist.govEscherichia coli2.30Demonstrates that D-cycloserine acts as an inhibitor by forming a Schiff base with the pyridoxal (B1214274) 5'-phosphate (PLP) cofactor. nist.gov

Emerging Analytical Techniques for Trace Analysis and Metabolite Identification

The need for high sensitivity, specificity, and the ability to analyze complex biological matrices has driven the development of advanced analytical techniques for this compound. These methods are crucial for pharmacokinetic studies, therapeutic drug monitoring, and understanding its metabolic fate.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This has become the benchmark technique for the quantitative analysis of this compound in biological fluids. The method couples the separation power of high-performance liquid chromatography (HPLC) with the high selectivity and sensitivity of tandem mass spectrometry. LC-MS/MS assays have been developed to measure the compound in rat blood and lung tissue, as well as in human plasma. nih.govresearchgate.net To enhance chromatographic retention and sensitivity for this polar molecule, derivatization with benzoyl chloride has been successfully employed, which converts the primary amine into a more stable and less polar benzoyl derivative. nih.govresearchgate.net This allows for accurate quantification at low concentrations, making it ideal for pharmacokinetic and bioequivalence studies. researchgate.net

Aqueous Normal Phase (ANP) Chromatography-MS: As an alternative to derivatization-based methods, ANP chromatography coupled with mass spectrometry has been evaluated for the analysis of this compound. researchgate.net This technique uses a silica (B1680970) hydride-based stationary phase, which allows for the retention and separation of highly polar compounds like cycloserine in its underivatized form. researchgate.net By avoiding the need for a derivatization step, this approach offers a simpler, faster procedure with potentially higher analyte recovery. researchgate.net

Nuclear Magnetic Resonance (NMR) Based Methods:

Diffusion Ordered Spectroscopy (DOSY) NMR: This advanced NMR technique has been introduced as a powerful method for analyzing impurities in pharmaceutical formulations of this compound. DOSY NMR separates the signals of different molecules in a mixture based on their diffusion coefficients, which are related to their size and shape. It has proven particularly effective for the accurate identification and quantification of the cycloserine dimer, an impurity that is challenging to resolve and quantify reliably using standard pharmacopoeial HPLC methods.

NMR-based Metabolomics: Metabolomics studies, which aim to comprehensively analyze the small-molecule profile of a biological system, have utilized NMR to elucidate the in-vivo effects of this compound. One such study revealed that D-alanine-D-alanine ligase (Ddl) is the primary lethal target in mycobacteria. pdbj.org The NMR data showed that cell growth was halted when the production of D-alanyl-D-alanine was stopped, providing functional evidence that complemented structural studies and helped to resolve which of the compound's known enzyme targets was most critical. pdbj.org

Computational Chemistry and Molecular Modeling of 4 Aminoisoxazolidin 3 One

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are employed to determine the electronic properties of molecules with high accuracy. scholarsresearchlibrary.com These methods solve the fundamental equations of quantum mechanics to describe the behavior of electrons, which in turn governs the molecule's structure, stability, and reactivity.

Density Functional Theory (DFT) is a widely used computational method in chemistry and physics to investigate the electronic structure of many-body systems. wikipedia.org It is based on the principle that the energy of a molecule can be determined from its electron density. wikipedia.orgtrygvehelgaker.no DFT is particularly valuable for studying the different spatial arrangements of atoms (conformations) and the equilibrium between structural isomers (tautomers).

For 4-Aminoisoxazolidin-3-one, particularly its D-enantiomer known as D-cycloserine, tautomerism is a critical aspect of its biological activity. mdpi.comnih.gov The compound can exist in different isomeric forms, and it is believed that a specific tautomer is the active form of the drug. mdpi.comnih.gov DFT calculations can be used to model these different forms and calculate their relative stabilities. For example, studies on similar ring-chain isomerism in related heterocyclic systems have utilized DFT to calculate the thermodynamic and kinetic characteristics of the conversion, often showing that the process is influenced by the solvent and the presence of promoters like acids. mdpi.com The tautomer of D-cycloserine, (R)-amino-4,5-dyhydroisoxazol-3-ol, is thought to initiate the nucleophilic attack on the PLP cofactor in the active site of alanine (B10760859) racemase. nih.gov

Table 1: Tautomers of this compound

Tautomer NameChemical StructureKey Features
This compound ONHH₂NThe keto form with a carbonyl group at position 3.
4-Amino-4,5-dihydroisoxazol-3-ol OHNH₂NThe enol form with a hydroxyl group at position 3 and a double bond in the ring. This is considered the active tautomer for inhibiting certain enzymes. mdpi.comnih.gov

Note: Structures are simplified 2D representations.

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding and predicting how a molecule will interact with other molecules, such as receptors or enzymes. core.ac.ukelsevier.com It is calculated from the molecule's electron density and represents the net electrostatic effect of the total charge distribution (electrons and nuclei). core.ac.uk An MEP map displays regions of negative potential (red/yellow), which are susceptible to electrophilic attack and indicate electron-rich areas, and regions of positive potential (blue), which are prone to nucleophilic attack and represent electron-poor areas. mdpi.comresearchgate.net

MEP analysis of this compound would reveal key features for molecular recognition:

Negative Potential: Expected around the oxygen atoms (carbonyl and ring ether) and the nitrogen of the isoxazolidinone ring, indicating these are sites for hydrogen bond acceptance.

Positive Potential: Expected around the hydrogen atoms of the amine group, making them primary sites for hydrogen bond donation.

These electrostatic features are crucial for the compound's ability to mimic D-alanine and bind to the active sites of its target enzymes. The topographical congruence of MEPs between chemically different molecules can be an indicator that electrostatic interactions are a dominant factor in receptor recognition. core.ac.uk

Density Functional Theory (DFT) Studies on Conformational Analysis and Tautomerism

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze the interaction between a small molecule (ligand) and a protein (target). nih.gov Docking predicts the preferred orientation of the ligand when bound to the target, while MD simulations provide insights into the dynamic behavior of the complex over time.

D-cycloserine, the (R)-enantiomer of this compound, is a well-known inhibitor of two essential bacterial enzymes involved in peptidoglycan synthesis: Alanine Racemase (Alr) and D-alanine—D-alanine Ligase (Ddl). nih.govnih.gov As an analogue of D-alanine, it acts as a competitive inhibitor. nih.gov

Alanine Racemase (Alr): This enzyme catalyzes the conversion of L-alanine to D-alanine. ebi.ac.uk Molecular modeling suggests that the tautomer of D-cycloserine forms a stable complex with the pyridoxal-5'-phosphate (PLP) cofactor in the active site of Alr, effectively inactivating the enzyme. nih.gov This interaction prevents the formation of D-alanine, which is a crucial component of the bacterial cell wall. nih.gov

D-alanine—D-alanine Ligase (Ddl): Ddl is an ATP-dependent enzyme that catalyzes the formation of the D-alanyl-D-alanine dipeptide, another essential precursor for peptidoglycan synthesis. rcsb.org Docking and MD simulation studies on Ddl from various bacteria show that inhibitors bind in the active site, often interacting with key residues and the ATP binding pocket. nih.govnih.gov While specific docking studies for this compound with Ddl are part of broader research, the principle involves the compound occupying the D-alanine binding site, preventing the natural substrate from binding and halting cell wall construction. nih.gov

Table 2: Representative Data from Molecular Docking Studies of Ddl Inhibitors

Target ProteinLigand TypeDocking Score (kcal/mol)Key Interacting Residues (Example)Reference
D-alanine-D-alanine ligase (Ddl)D-cycloserine AnalogueNot specified in abstractsNot specified in abstracts nih.gov
D-alanine-D-alanine ligase (DdlB)Repurposed Drug (Conivaptan)-10.5Not specified in abstracts nih.gov
InhA (unrelated TB target)Novel Inhibitor (Compound 14)-132.579 (MolDock Score)Not specified in abstracts researchgate.net

In addition to its antibacterial properties, D-cycloserine acts as a partial agonist at the glycine (B1666218) co-agonist site of the N-methyl-D-aspartate (NMDA) receptor in the central nervous system. nih.gov The NMDA receptor is a ligand-gated ion channel that plays a critical role in synaptic plasticity and memory. mdpi.com

Computational simulations are vital for understanding the complex binding events at the NMDA receptor. mdpi.comusm.my These studies can model:

The binding of D-cycloserine to the glycine binding pocket on the GluN1 subunit of the receptor.

The conformational changes induced in the receptor upon agonist binding.

The stability of the ligand-receptor complex over time through MD simulations.

Simulations can help identify the specific amino acid residues that form hydrogen bonds and other interactions with D-cycloserine, providing a detailed picture of the molecular recognition process. researchgate.net This information is invaluable for designing novel NMDA receptor modulators with improved therapeutic profiles.

Binding Mode Analysis with Alanine Racemase and D-Alanine—D-Alanine Ligase

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics

Quantitative Structure-Activity Relationship (QSAR) studies attempt to build mathematical models that correlate the chemical structure of a compound with its biological activity. Cheminformatics involves the use of computational methods to analyze chemical information, including the prediction of physicochemical and pharmacokinetic properties.

For this compound, cheminformatics tools can predict a range of important properties based on its structure. These predictions help in assessing its drug-likeness and potential behavior in a biological system.

Table 3: Predicted Physicochemical and Pharmacokinetic Properties of this compound

PropertyPredicted ValueSignificanceReference
Physicochemical
Num. heavy atoms7Relates to molecular size and complexity. ambeed.com
Num. rotatable bonds0Low number suggests conformational rigidity. ambeed.com
Num. H-bond acceptors3.0Potential for forming hydrogen bonds with targets. ambeed.com
Num. H-bond donors2.0Potential for forming hydrogen bonds with targets. ambeed.com
Topological Polar Surface Area (TPSA)75.13 ŲPredicts cell permeability and oral bioavailability. ambeed.com
Pharmacokinetics (ADME)
GI absorptionLowPrediction of absorption from the gastrointestinal tract. ambeed.com
BBB permeantNoPredicts ability to cross the blood-brain barrier. ambeed.com
P-gp substrateNoPredicts whether it is a substrate for the P-glycoprotein efflux pump. ambeed.com
CYP Inhibitor (various)NoPredicts potential for drug-drug interactions via Cytochrome P450 inhibition. ambeed.com

Data sourced from computational predictions. ambeed.com

Predictive Models for Biological Activity of this compound Analogs

Predictive modeling is a key aspect of computational drug discovery, aiming to establish a correlation between the chemical structure of a compound and its biological activity. semanticscholar.org These models, often in the form of Quantitative Structure-Activity Relationships (QSAR), leverage computational data to forecast the efficacy of novel analogs before their synthesis, saving time and resources. researchgate.net

In the context of analogs of this compound, such as its D-cycloserine form, predictive models have been instrumental, particularly in the search for new anti-tubercular agents. researchgate.net Researchers have employed comprehensive in silico approaches to evaluate series of small-molecule inhibitors targeting essential enzymes in Mycobacterium tuberculosis, such as the InhA enzyme involved in mycolic acid biosynthesis. researchgate.net These studies utilize a combination of techniques to build robust predictive models.

A typical workflow for developing such predictive models for this compound analogs involves several computational steps. Molecular docking is used to predict the binding pose and affinity of the analogs within the target's active site. This is often followed by more rigorous calculations, such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), to refine binding energy estimations. researchgate.net Furthermore, molecular dynamics (MD) simulations are run to assess the stability of the ligand-protein complex over time. researchgate.net Predictive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling is also crucial, using computational models to forecast the pharmacokinetic and safety properties of the designed analogs. researchgate.net For instance, studies have identified analogs of D-cycloserine with superior binding affinities and favorable ADMET profiles, marking them as promising candidates for further development. researchgate.net

Table 1: Computational Methods for Predicting Biological Activity of Analogs

Computational MethodPurpose in Predictive ModelingKey Insights for Analogs
Molecular Docking Predicts the preferred orientation and binding affinity of a molecule to a target protein.Identifies analogs with potentially higher binding scores than parent compounds or reference drugs. researchgate.net
Molecular Dynamics (MD) Simulation Simulates the physical movements of atoms and molecules to assess the stability of the ligand-protein complex.Confirms the conformational stability and persistent interactions of promising analogs within the binding site. researchgate.net
MM/GBSA Calculations Estimates the free energy of binding of a ligand to a protein, providing a more accurate affinity prediction than docking alone.Ranks analogs based on calculated binding energy, helping to prioritize the most potent candidates. researchgate.net
ADMET Profiling Predicts pharmacokinetic properties (absorption, distribution, metabolism, excretion) and toxicity.Ensures that designed analogs have drug-like properties, such as good intestinal absorption and low predicted toxicity. researchgate.net

Virtual Screening for Novel Derivatizations

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. uran.ua This method is highly effective for exploring vast chemical space to discover novel derivatizations of a known scaffold, such as this compound. The process can be broadly categorized into ligand-based and structure-based approaches. mdpi.com

Structure-based virtual screening was successfully used to identify novel inhibitors for LpxC, a bacterial enzyme. This effort led to the discovery of new oxazolidinone and isoxazoline (B3343090) inhibitors, chemotypes structurally related to this compound, which demonstrated potent in vitro activity. nih.gov Similarly, virtual screening campaigns have been conducted to find inhibitors for targets relevant to tuberculosis, such as the protein-tyrosine phosphatase MptpB. europa.eu In such a study, a library of hundreds of thousands of compounds based on various scaffolds was docked into the target's active site to find promising hits. europa.eu

This methodology allows for the rapid evaluation of thousands to millions of potential derivatives. wikipedia.org By filtering these vast virtual libraries based on docking scores, binding interactions, and predicted drug-like properties, researchers can select a manageable number of high-priority candidates for synthesis and experimental testing. uran.uaeuropa.eu This significantly accelerates the discovery of novel chemical entities with desired biological activity. researchgate.net

De Novo Drug Design Based on the this compound Scaffold

De novo drug design involves the computational creation of novel molecular structures from the ground up. nih.gov This approach is particularly powerful when using a specific chemical scaffold, like this compound, as a starting point for generating new molecules with optimized properties.

Rational Design of Inhibitors

Rational design of inhibitors relies on a detailed understanding of the biological target and the mechanism of action of a lead compound. The compound D-cycloserine, the (R)-enantiomer of this compound, is itself a product of early rational design, as it was developed as a structural analogue of the amino acid D-alanine to inhibit bacterial cell wall synthesis. mdpi.com

Modern rational design integrates sophisticated computational tools to refine and improve upon a known scaffold. A common strategy involves using the crystal structure of a target protein in complex with an initial inhibitor to guide the design of new analogs. For instance, in a study to develop inhibitors for Interleukin-33 (IL-33), researchers started with a weak-binding oxazolo[4,5-c]-quinolinone scaffold. korea.ac.kr By analyzing the binding pose, they rationally designed new derivatives with side chains positioned to form additional favorable interactions with hydrophilic amino acids in the binding pocket, thereby enhancing potency. korea.ac.kr

This process is iterative. A designed compound is synthesized and tested, and the results are used to further refine the computational model and design the next generation of inhibitors. Quantitative Structure-Activity Relationship (QSAR) models can also be developed and used to predict the activity of newly designed compounds, further guiding the design process toward more potent inhibitors. mdpi.com

Table 2: Typical Workflow for Rational Inhibitor Design

StepDescriptionComputational Tools Used
1. Target & Hit Identification Identify a biological target and an initial "hit" compound or scaffold (e.g., this compound).X-ray Crystallography, NMR, High-Throughput Screening.
2. Structure-Based Analysis Analyze the 3D structure of the target-hit complex to understand key binding interactions.Molecular Docking, Protein-Ligand Interaction Profiling. korea.ac.kr
3. In Silico Design Computationally design new analogs by modifying the scaffold to optimize interactions with the target.Molecular Modeling Software, QSAR Models. mdpi.comkorea.ac.kr
4. Synthesis & Biological Assay Synthesize the most promising designed compounds and test their biological activity.Standard laboratory synthesis and bioassay procedures.
5. Iterative Refinement Use the experimental results to refine the computational model and repeat the design cycle.All mentioned computational tools.

Fragment-Based Drug Discovery Approaches

Fragment-Based Drug Discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-molecular-weight molecules, known as fragments. wikipedia.org The compound this compound, with a molecular weight of 102.09 g/mol nih.gov, is an ideal candidate for inclusion in a fragment library, as it adheres to the widely accepted 'Rule of Three' for fragments (e.g., molecular weight < 300 Da). nih.gov

FBDD operates on the principle that while fragments typically bind to their targets with low affinity, they do so very efficiently, meaning their binding is highly productive relative to their small size. nih.gov The process begins with screening a library of a few thousand fragments against a target protein using highly sensitive biophysical techniques like Nuclear Magnetic Resonance (NMR), X-ray crystallography, or Surface Plasmon Resonance (SPR). biorxiv.org

Once a fragment hit like this compound is identified and its binding mode is confirmed, it serves as a starting point for building a more potent molecule. This can be achieved through several strategies:

Fragment Growing: The fragment is elaborated by adding new functional groups to engage with nearby pockets on the protein surface. wikipedia.org

Fragment Linking: Two or more fragments that bind to adjacent sites on the protein are connected with a chemical linker to create a single, higher-affinity molecule. exactelabs.com

FBDD has proven to be a highly successful strategy, often providing more efficient pathways to novel and potent drug candidates compared to traditional high-throughput screening (HTS). nih.gov It has been particularly effective against challenging targets that were previously considered "undruggable." nih.gov The this compound core, being a small, rigid scaffold with available vectors for chemical modification, represents a valuable starting point for FBDD campaigns.

Table 3: Comparison of High-Throughput Screening (HTS) and Fragment-Based Drug Discovery (FBDD)

FeatureHigh-Throughput Screening (HTS)Fragment-Based Drug Discovery (FBDD)
Library Size 100,000s to millions of compounds1,000s of compounds wikipedia.org
Molecular Weight ~500 Da< 300 Da ('Rule of Three') nih.gov
Hit Affinity Nanomolar (nM) to micromolar (µM)Micromolar (µM) to millimolar (mM) wikipedia.org
Hit Quality Hits are often large and complex, requiring extensive optimization.Hits are small and simple, providing efficient starting points for optimization. nih.gov
Primary Goal Find potent, drug-like hits directly from the screen.Find weak but highly efficient binders to serve as starting points for lead generation. nih.gov

Biological and Biomedical Research on 4 Aminoisoxazolidin 3 One

In Vitro Biological Activity Studies

In vitro studies have been fundamental in elucidating the mechanisms by which 4-Aminoisoxazolidin-3-one exerts its biological effects, from its antibacterial action to its interactions with neuronal receptors.

The antibacterial activity of this compound is typically quantified by determining its Minimum Inhibitory Concentration (MIC) against various bacteria. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. For Mycobacterium tuberculosis (M. tuberculosis), the primary target of this compound, MIC values have been established using various methods, including the BACTEC MGIT 960 system and the Sensititre MYCOTB assay.

Research has shown that MIC values for clinical M. tuberculosis isolates can vary. One study involving 114 rifampin-resistant isolates found that the MIC50 and MIC90 (the concentrations required to inhibit 50% and 90% of isolates, respectively) were 8 µg/mL and 16 µg/mL. asm.org Another study with 104 clinical isolates reported an MIC50 of 16 µg/mL and an MIC90 of 32 µg/mL. researchgate.net Based on the distribution of MICs in wild-type and resistant populations, a tentative epidemiological cutoff value (ECOFF) of 16 mg/L has been proposed for the MGIT system, while a breakpoint of 64 mg/L has been suggested for the Sensititre MYCOTB assay. nih.govnih.govnih.gov

ParameterMIC Value (µg/mL)Testing Method/Study PopulationReference
MIC50 8MGIT / 114 RR-TB isolates asm.org
MIC90 16MGIT / 114 RR-TB isolates asm.org
MIC50 16104 clinical isolates researchgate.net
MIC90 32104 clinical isolates researchgate.net
Modal MIC 4MGIT / 124 isolates nih.govresearchgate.net
Proposed ECOFF 16MGIT System researchgate.net
Proposed Breakpoint 64Sensititre MYCOTB Assay nih.govnih.gov

MIC50: Minimum inhibitory concentration for 50% of isolates. MIC90: Minimum inhibitory concentration for 90% of isolates. ECOFF: Epidemiological Cutoff Value. RR-TB: Rifampin-Resistant Tuberculosis.

The antibacterial mechanism of this compound is centered on the disruption of bacterial cell wall biosynthesis. patsnap.com Specifically, as a D-alanine analog, it competitively inhibits two essential enzymes in the cytosolic stage of peptidoglycan synthesis: Alanine (B10760859) Racemase (Alr) and D-alanine:D-alanine Ligase (Ddl). wikipedia.orgchemicalbook.compatsnap.com

Alanine Racemase (Alr): This enzyme catalyzes the conversion of L-alanine to D-alanine, a crucial building block for the peptidoglycan layer. patsnap.com By inhibiting Alr, this compound depletes the bacterial cell's supply of D-alanine. patsnap.comchemicalbook.com While initially thought to be an irreversible inhibitor, recent studies have shown that the inhibition of M. tuberculosis Alr is reversible, which may explain why enzyme activity can be detected even after exposure to the compound. nih.gov

D-alanine:D-alanine Ligase (Ddl): This enzyme is responsible for joining two D-alanine molecules to form a D-alanyl-D-alanine dipeptide, another vital precursor for the cell wall. patsnap.compatsnap.com this compound competitively inhibits D-alanine binding at both D-alanine sites of the enzyme. nih.gov Research indicates that the inhibition of Ddl proceeds via a distinct phosphorylated form of the drug, revealing a bimodal mechanism of action where the same antibiotic inhibits different targets through different chemical forms. Ddl is considered the lethal target, as its inhibition directly halts the synthesis of the peptide bridges necessary for cell wall integrity. chemicalbook.combohrium.com

Inhibition of these two enzymes effectively stops the production of essential peptidoglycan components, leading to a weakened cell wall and, ultimately, bacterial cell lysis. patsnap.com The dual-target nature of this compound is a significant feature, as it may reduce the likelihood of resistance developing from a single enzyme mutation. patsnap.com

Beyond its antibiotic properties, this compound is known to cross the blood-brain barrier and exhibit neuroactive effects. patsnap.com This activity is primarily due to its function as a partial agonist at the glycine (B1666218) co-agonist binding site of the N-methyl-D-aspartate (NMDA) receptor, a key ionotropic glutamate (B1630785) receptor involved in synaptic plasticity and cognitive functions. patsnap.comnih.govthermofisher.kr

Cellular assays using Xenopus oocytes and HEK293 cells have demonstrated that the compound's efficacy is dependent on the specific NR2 subunit composition of the NMDA receptor. nih.govjneurosci.org While it acts as a partial agonist at receptors containing NR2A, NR2B, or NR2D subunits, it shows a higher relative efficacy than the endogenous agonist glycine at NR1/NR2C receptors. nih.govjneurosci.org Studies on rat entorhinal cortex slices showed that this compound decreased the decay time of postsynaptic NMDA receptor-mediated currents but did not affect their amplitude, distinguishing its effects from lower-efficacy partial agonists. plos.org Single-channel recordings have suggested that it enhances neuroactivity at NR1/NR2C receptors by increasing their mean open time and open probability. jneurosci.org

Enzyme Inhibition Assays

In Vivo Pharmacological Investigations

In vivo studies in animal models are critical for understanding the efficacy and pharmacokinetic profile of a compound in a complex biological system.

The efficacy of this compound has been evaluated in various animal models of infection, predominantly in mice with tuberculosis. asm.orgnih.gov The results of these studies have highlighted complexities in translating in vitro activity to in vivo efficacy. Some research has shown that the compound has little to no therapeutic effect on the bacterial burden in the lungs and spleens of infected mice when used as monotherapy. nih.govnih.gov This has been attributed in part to significant pharmacokinetic differences between species; the half-life of the compound is approximately 10-12 hours in humans but only 23 minutes in mice. chemicalbook.comnih.gov

However, other studies have demonstrated bactericidal activity. In a mouse model, oral administration of this compound in combination with ethionamide (B1671405) resulted in a reduction of about 2 log10 CFU in the lungs. asm.org More significant efficacy was observed when the compounds were delivered directly to the site of infection via inhalation, which reduced the lung CFU from 6 to 3 log10 in four weeks. asm.orgresearchgate.net In another study comparing it with a novel inhibitor of DdlA, this compound did not show efficacy at the tested dosage, whereas the new compound significantly reduced the bacterial load. frontiersin.org

Pharmacokinetics (PK) describes the journey of a drug through the body (absorption, distribution, metabolism, and excretion), while pharmacodynamics (PD) relates drug concentration to its effect.

Pharmacokinetics: this compound is rapidly and almost completely absorbed from the gastrointestinal tract following oral administration, with a bioavailability of 70% to 90%. chemicalbook.comdrugbank.comdrugs.com It is widely distributed into various body tissues and fluids, including the lungs, lymph tissue, and cerebrospinal fluid (CSF), where concentrations can reach 50-100% of those in plasma. drugs.comregionostergotland.se The compound has a low level of binding to plasma proteins (<20%). regionostergotland.se The elimination half-life in individuals with normal renal function is approximately 10 hours. chemicalbook.comdrugbank.com Excretion is primarily renal, with 60-70% of an oral dose excreted unchanged in the urine within 72 hours. chemicalbook.comdrugs.com About 35% of the dose appears to be metabolized into unknown products. chemicalbook.com

PK ParameterValue / DescriptionReference
Bioavailability 70-90% (Oral) chemicalbook.comdrugbank.comdrugs.com
Distribution Widely into tissues and fluids, including CSF drugs.comregionostergotland.se
Protein Binding <20% regionostergotland.se
Half-Life ~10 hours (normal renal function) chemicalbook.comdrugbank.comregionostergotland.se
Metabolism ~35% metabolized to unknown metabolites chemicalbook.com
Excretion 60-70% excreted unchanged in urine chemicalbook.comdrugs.com

Pharmacodynamics: The key pharmacodynamic index driving the efficacy of this compound against M. tuberculosis has been identified as the percentage of the dosing interval that the drug concentration remains above the MIC (%T>MIC). nih.govnih.govoup.comasm.org Hollow fiber system models of tuberculosis have demonstrated that the compound can be bactericidal, killing over 6 log10 CFU/mL over 28 days. nih.govnih.gov A specific target exposure of %T>MIC = 30% was found to achieve a 1.0 log10 CFU/mL bacterial kill. nih.govnih.govoup.com These PK/PD studies are crucial for optimizing dosing strategies to maximize therapeutic efficacy.

Exploration of Bioavailability and Metabolism

This compound, commonly known as cycloserine, demonstrates good oral bioavailability, with approximately 70% to 90% of the drug being absorbed after oral administration. nih.govmedscape.com Following absorption, the compound undergoes partial metabolism in the liver. nih.gov However, a significant portion of the drug is not metabolized and is excreted unchanged by the kidneys. nih.gov Studies indicate that about 60% to 70% of an administered dose is excreted via the renal pathway. who.int

The precise metabolic pathways of this compound are not fully elucidated, but some evidence suggests the involvement of cytochrome P450 enzymes. who.int One pharmacokinetic study observed that nonrenal clearance of the compound was 41% higher in smokers compared to non-smokers. who.int This finding implies that certain cytochrome P450 isoenzymes, such as 1A1, 1A2, and possibly 2E1, which are induced by polycyclic aromatic hydrocarbons in cigarette smoke, may play a role in its metabolism. who.int Despite this, the renal pathway remains the primary route of elimination. who.int

The stability of this compound is pH-dependent. Under mildly acidic conditions, it can hydrolyze into D-serine and hydroxylamine (B1172632). nih.gov It exhibits its greatest stability in basic conditions, specifically at a pH of 11.5. nih.gov Its prodrug, terizidone, is formed by linking two molecules of this compound with one molecule of terephthalaldehyde. who.int Terizidone is designed to hydrolyze within the body to release the active cycloserine molecules. who.int

Table 1: Pharmacokinetic Properties of this compound

Parameter Value/Description Source(s)
Bioavailability ~70% - 90% (Oral) nih.govmedscape.com
Metabolism Partial, occurs in the liver. nih.gov
Primary Excretion Renal (Kidney) who.int
Unchanged in Urine ~60% - 70% who.int
Elimination Half-life ~10 hours (with normal kidney function) nih.gov

| Potential Metabolic Pathway | Involvement of Cytochrome P450 isoenzymes (CYP1A1, CYP1A2, CYP2E1) | who.int |

Toxicity and Safety Profiles

Neurotoxicity and Central Nervous System Side Effects

The clinical use of this compound is significantly limited by its dose-related toxicity, which primarily affects the central nervous system (CNS). tmda.go.tzersnet.org These adverse effects are common and can range from milder symptoms to severe, incapacitating events. nih.govmedicinenet.com

Commonly reported neurological side effects include drowsiness, sleepiness, headache, dizziness (vertigo), confusion, and tremors. nih.govtmda.go.tzmedicinenet.com More severe effects involve memory loss (amnesia), disorientation, speech impairment (dysarthria), hyperactive reflexes, and seizures. tmda.go.tzmedicinenet.com In some cases, severe psychiatric disturbances may occur, such as acute psychosis, depression, and severe anxiety. medscape.comersnet.orgnih.gov The structural similarity of this compound to muscimol, a known GABA-A receptor agonist, may account for some of its psychoactive effects like mental confusion and psychosis. nih.gov This CNS toxicity is concentration-dependent, and the risk increases with higher doses. who.inttmda.go.tz Patients receiving more than 500 mg daily are observed more closely for these effects. tmda.go.tz

Table 2: Reported Central Nervous System Side Effects of this compound

Category Specific Side Effect Source(s)
Common Neurological Drowsiness / Somnolence nih.govtmda.go.tzmedicinenet.com
Headache tmda.go.tz
Dizziness / Vertigo tmda.go.tzmedicinenet.com
Unsteadiness / Paresis nih.govmedicinenet.com
Tremor tmda.go.tzmedicinenet.com
Cognitive & Psychiatric Confusion / Disorientation nih.govmedicinenet.com
Memory Loss (Amnesia) medicinenet.com
Depression medscape.comersnet.org
Severe Anxiety medscape.com
Acute Psychosis nih.govmedscape.comersnet.org
Severe Neurological Seizures / Convulsions nih.govmedscape.comtmda.go.tz
Speech Impairment (Dysarthria) tmda.go.tzmedicinenet.com

Emerging Therapeutic Areas and Future Directions

Potential in Combating Antimicrobial Resistance

This compound is an important second-line agent in the fight against antimicrobial resistance, specifically for the treatment of multidrug-resistant tuberculosis (MDR-TB). nih.goversnet.orgatsjournals.org Its primary mechanism of action is the inhibition of bacterial cell wall synthesis. nih.gov As a structural analog of the amino acid D-alanine, it targets and inhibits two essential enzymes in the peptidoglycan synthesis pathway: alanine racemase (Alr) and D-alanine:D-alanine ligase (Ddl). nih.govwho.int This disruption of cell wall formation gives it broad-spectrum antibiotic activity. medicinenet.com

A significant advantage of this compound is the comparatively low rate of reported resistance in Mycobacterium tuberculosis when compared to first-line drugs. atsjournals.org Its inclusion in treatment regimens for MDR-TB is associated with improved outcomes and reduced mortality. ersnet.orgnih.gov Research into resistance mechanisms has identified that mutations in the alr gene can confer resistance. researchgate.net Furthermore, studies in Escherichia coli have suggested that genes involved in the metabolism of ubiquinone and menaquinone may play a role in resistance, and these genes have homologs in M. tuberculosis, indicating a potential area for further research. atsjournals.org Understanding these resistance pathways is crucial for optimizing its use and developing strategies to overcome potential resistance. atsjournals.org

Application in Neglected Tropical Diseases

Currently, the primary and well-established application of this compound is in the treatment of tuberculosis, particularly drug-resistant forms. mayoclinic.orgwho.int While tuberculosis shares a significant geographic and demographic burden with many neglected tropical diseases (NTDs), it is not formally classified as one. frontiersin.orgdrugbank.com

A review of the literature and current drug development pipelines for major NTDs such as leishmaniasis and Chagas disease does not show significant research into or application of this compound as a therapeutic agent. asm.orgdndi.orgnih.govnih.govbiomedres.usmsdmanuals.com The focus of drug discovery for these conditions is on identifying new chemical entities, repurposing other classes of drugs, and developing novel therapeutic targets specific to the causative parasites, such as Leishmania species or Trypanosoma cruzi. frontiersin.orgnih.gov Therefore, at present, this compound does not have a recognized role in the treatment of neglected tropical diseases beyond its established use in tuberculosis.

Exploration in Non-Infectious Diseases

The therapeutic potential of this compound, particularly its D-isomer, D-cycloserine, has been explored in a variety of non-infectious diseases, primarily focusing on neuropsychiatric and neurodegenerative conditions. oup.comnih.gov This interest stems from its action as a partial agonist at the glycine-binding site of the N-methyl-D-aspartate (NMDA) receptor, a key player in the glutamatergic system which is crucial for synaptic plasticity, learning, and memory. oup.comnih.govwikipedia.org Research has investigated its utility in conditions such as schizophrenia, Alzheimer's disease, Parkinson's disease, and various anxiety disorders. oup.comnih.govnih.gov

Neurodegenerative Diseases

The role of NMDA receptor dysfunction in the pathophysiology of Alzheimer's disease has prompted research into the potential cognitive-enhancing effects of D-cycloserine. psychiatryonline.orgfrontiersin.org Studies have explored whether modulating NMDA receptor activity with D-cycloserine could improve cognitive function in patients with Alzheimer's. psychiatryonline.orgnih.gov

Initial studies in animal models and in healthy humans with scopolamine-induced cognitive deficits showed promise, suggesting that low doses of D-cycloserine could enhance learning and memory. psychiatryonline.orgpsychiatryonline.org However, clinical trials in Alzheimer's patients have yielded mixed and often disappointing results. A study found that short-term treatment with 100 mg/day of D-cycloserine was associated with significant improvement on the cognitive subscale of the Alzheimer's Disease Assessment Scale, an effect comparable to the acetylcholinesterase inhibitor donepezil. psychiatryonline.org Conversely, other studies using lower doses (e.g., 15 mg/day) or for shorter durations failed to show clinical benefit. psychiatryonline.orgpsychiatryonline.org A comprehensive review and meta-analysis of clinical trials concluded that there is a lack of evidence for a positive effect of D-cycloserine on cognitive outcomes in Alzheimer's disease, and therefore it does not have a place in its treatment. nih.govnih.gov In fact, some data indicated higher rates of withdrawal from treatment at certain doses compared to placebo. nih.govnih.gov

Preclinical research in rat models of Alzheimer's disease induced by aluminum chloride (AlCl3) has shown that D-cycloserine administration resulted in an improvement in neurodegeneration and oxidative damage. frontiersin.org

Interactive Table: Summary of Key Clinical Findings for D-cycloserine in Alzheimer's Disease

Study AspectFindingSource(s)
Cognitive Improvement Significant improvement on ADAS-cog subscale with 100 mg/day. psychiatryonline.org
Ineffective Doses Doses lower than 100 mg/day (e.g., 15 mg, 50 mg) showed no clinical benefit. psychiatryonline.orgpsychiatryonline.org
Meta-Analysis Conclusion No overall positive effect on cognitive outcomes. nih.govnih.gov
Preclinical Findings Improved neurodegeneration and oxidative damage in a rat model. frontiersin.org

Research into D-cycloserine for Parkinson's disease (PD) has largely been in preclinical stages, focusing on animal models of the disease. nih.govnih.govresearchgate.net These studies suggest a potential for D-cycloserine to address not only motor symptoms but also the non-motor, cognitive, and neuroinflammatory aspects of PD. nih.govresearchgate.net

In a rat model of PD induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), D-cycloserine treatment was found to facilitate the recovery of motor function. nih.gov Furthermore, it was shown to reverse deficits in working memory and anxiety-like behaviors. nih.gov The study also indicated that D-cycloserine treatment improved several pathological hallmarks in the brain, including dopaminergic degeneration, microglial activation, and cell loss in the hippocampus. nih.gov These findings suggest that NMDA receptors are involved in the neuronal and behavioral dysfunctions associated with PD and that D-cycloserine may have therapeutic potential for dementia associated with the disease. nih.gov Other research has also highlighted its ability to reduce motor, emotional, and cognitive dysfunctions, as well as neuroinflammation and neurodegeneration in PD animal models. nih.govresearchgate.net

Psychiatric Disorders

The "glutamate hypothesis" of schizophrenia, which posits that hypoactivity of the NMDA receptor contributes to the symptoms of the disorder, has provided a strong rationale for investigating D-cycloserine as a therapeutic agent. nih.govnih.gov Research has primarily focused on its potential to alleviate the negative symptoms of schizophrenia, which are often resistant to treatment with conventional antipsychotics. nih.govpsychiatryonline.org

Early clinical trials showed a dose-dependent effect, with a low dose of 50 mg/day demonstrating the most significant improvement in negative symptoms when added to conventional neuroleptics. oup.comjwatch.org Higher doses did not show the same benefit. nih.gov A subsequent study confirmed that 50 mg/day of D-cycloserine, when added to conventional neuroleptics, olanzapine (B1677200), or risperidone, resulted in a significant reduction in negative symptoms. psychiatryonline.org However, larger multi-center trials have produced mixed results, with some failing to show a significant benefit of D-cycloserine over placebo for negative symptoms or cognition. nih.gov The complexity of D-cycloserine's pharmacology, acting as a "super agonist" at NMDA receptors with GluN2C subunits and potentially an antagonist at receptors with GluN2B subunits, may contribute to these inconsistent findings. nih.govnih.gov

Interactive Table: D-cycloserine Clinical Trial Outcomes in Schizophrenia

Study OutcomeResultSource(s)
Negative Symptoms (Low Dose) Significant reduction with 50 mg/day as adjunct therapy. oup.compsychiatryonline.orgjwatch.org
Negative Symptoms (High Dose) No significant improvement at higher doses (e.g., 250 mg/day). nih.govjwatch.org
Adjunct to Atypical Antipsychotics Significant improvement in negative symptoms with olanzapine or risperidone. psychiatryonline.org
Multi-Center Trials Mixed results, some showing no significant benefit. nih.gov

D-cycloserine has been extensively studied as an adjunct to exposure-based psychotherapy for various anxiety disorders, including social anxiety disorder, panic disorder, and obsessive-compulsive disorder (OCD). plos.orgnih.govplos.org The rationale is that by enhancing NMDA receptor function, D-cycloserine can facilitate the process of fear extinction learning that occurs during exposure therapy. nih.govplos.org

For obsessive-compulsive disorder specifically, some studies have shown that D-cycloserine augmentation of behavior therapy can lead to a more rapid improvement in symptoms, particularly at mid-treatment. psychiatryonline.orgpsychiatryonline.org However, these effects were not always sustained at post-treatment. psychiatryonline.org A large randomized clinical trial for difficult-to-treat OCD found that while the exposure and response prevention treatment itself was effective, the addition of D-cycloserine did not potentiate the therapeutic effect. uib.no

Conclusion and Future Perspectives in 4 Aminoisoxazolidin 3 One Research

Summary of Key Research Achievements

Research on 4-Aminoisoxazolidin-3-one has yielded several crucial breakthroughs, most notably its identification as a potent antitubercular agent. echemi.comebi.ac.uk

Discovery and Antimicrobial Action : Discovered in 1954 from Streptomyces garyphalus or S. orchidaceus, D-cycloserine was quickly identified as a broad-spectrum antibiotic. echemi.comebi.ac.uk Its primary mechanism of action involves the disruption of bacterial cell wall synthesis. mdpi.comnih.gov As a structural analog of D-alanine, it competitively inhibits two key enzymes: L-alanine racemase and D-alanine:D-alanine ligase. echemi.comebi.ac.uk This inhibition prevents the formation of the necessary peptide units for peptidoglycan, a critical component of the bacterial cell wall. echemi.comebi.ac.uk

Clinical Application in Tuberculosis Treatment : D-cycloserine received expedited approval from the U.S. Food and Drug Administration (FDA) for treating Mycobacterium tuberculosis infections. mdpi.comnih.gov It is primarily used as a second-line treatment for multidrug-resistant tuberculosis (MDR-TB). echemi.commdpi.com Clinical studies have demonstrated its efficacy in improving treatment outcomes for MDR-TB patients when used in combination with other drugs. mdpi.com

Chemical Synthesis and Analog Development : The synthesis of this compound and its derivatives has been an active area of research. The (R)-enantiomer, D-cycloserine, is manufactured from D-serine. who.int Researchers have also explored various analogs to understand the structure-activity relationships crucial for its antimycobacterial activity. mdpi.com

Unresolved Challenges and Research Gaps

Despite its established use, several challenges and gaps in our understanding of this compound remain.

Limited Efficacy as a Monotherapy : While effective in combination therapies, D-cycloserine's utility as a standalone agent is limited. This necessitates its use within a multi-drug regimen, which can be complex and contribute to patient compliance issues. mdpi.com

Emergence of Drug Resistance : As with many antibiotics, the development of resistance to D-cycloserine is a significant concern. The precise mechanisms of resistance are not fully elucidated, hindering the development of strategies to overcome it.

Incomplete Understanding of Pharmacokinetics and Pharmacodynamics : While the basic mechanism of action is known, a more detailed understanding of its pharmacokinetic and pharmacodynamic properties could lead to optimized therapeutic strategies.

Directions for Future Investigations and Innovations

Future research on this compound should focus on addressing the current challenges and exploring new applications.

Development of Novel Analogs : Synthesizing and screening new derivatives of this compound could lead to compounds with improved potency, a broader spectrum of activity, or a better resistance profile. This could involve modifications to the isoxazolidinone ring or the amino group. mdpi.com

Investigating Mechanisms of Resistance : Detailed molecular studies are needed to understand how bacteria develop resistance to D-cycloserine. This knowledge is critical for designing new drugs that can bypass these resistance mechanisms.

Combination Therapy Studies : Further research into synergistic interactions between this compound and other antimicrobial agents could lead to more effective and shorter treatment regimens for infectious diseases.

Exploring New Therapeutic Indications : The NMDA receptor agonist activity of D-cycloserine suggests potential applications in neurological and psychiatric disorders. echemi.comebi.ac.uk Systematic investigation into these areas could unveil new therapeutic uses for this compound.

Interdisciplinary Approaches to Maximize Translational Impact

Maximizing the therapeutic potential of this compound requires a collaborative, interdisciplinary approach. nsf.gov

Integrating Chemistry, Biology, and Medicine : A close collaboration between medicinal chemists, microbiologists, and clinicians is essential. Chemists can design and synthesize new analogs, microbiologists can evaluate their efficacy and mechanisms of action, and clinicians can translate these findings into clinical practice. ed.ac.uk

Computational Modeling and Systems Biology : Utilizing computational tools can accelerate the drug discovery process. ed.ac.uk Molecular docking studies can predict the binding of new analogs to their target enzymes, while systems biology approaches can help to understand the broader impact of the drug on bacterial metabolism and physiology.

Problem-Oriented Research : Focusing on specific clinical challenges, such as treating highly resistant bacterial strains or reducing treatment duration, can guide research efforts and ensure that they are clinically relevant. ed.ac.uk This approach involves bringing together insights from various disciplines to address practical questions. ed.ac.uk

Global Health Initiatives : Given the global burden of tuberculosis, international collaborations are crucial. Sharing research findings, resources, and expertise can accelerate the development of new and improved treatments based on the this compound scaffold.

By fostering these interdisciplinary collaborations and pursuing targeted research directions, the scientific community can build upon the successes of this compound and develop innovative solutions to pressing global health challenges.

Q & A

Q. What are the established synthetic routes for 4-Aminoisoxazolidin-3-one, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound is synthesized via cyclization of α-cyano esters with hydroxylamine under alkaline conditions. Optimization involves adjusting pH (8–10), temperature (60–80°C), and reaction time (4–6 hours). For example, Bauer and Nambury (1961) demonstrated that using hydroxylamine hydrochloride in ethanol with sodium hydroxide yields this compound, achieving ~70% purity after recrystallization . Kinetic studies and in situ monitoring (e.g., TLC or HPLC) are recommended to track intermediate formation and minimize side reactions.

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?

  • Methodological Answer : Key techniques include:
  • NMR : The 1H^1H-NMR spectrum shows a singlet at δ 3.8–4.2 ppm for the isoxazolidinone ring protons and a broad peak at δ 5.5–6.0 ppm for the NH2_2 group. 13C^{13}C-NMR reveals carbonyl (C=O) at ~170 ppm and ring carbons at 60–80 ppm .
  • IR : Strong absorption bands at 1650–1750 cm1^{-1} (C=O stretch) and 3200–3400 cm1^{-1} (N-H stretch) confirm the core structure .
  • Mass Spectrometry : The molecular ion peak at m/z 102.09 (C3_3H6_6N2_2O2_2) and fragmentation patterns (e.g., loss of NH2_2) validate the molecular formula .

Q. How can researchers assess the stability of this compound under varying storage and experimental conditions?

  • Methodological Answer : Conduct accelerated stability studies by exposing the compound to:
  • Temperature : 25°C, 40°C, and 60°C for 1–4 weeks, monitoring degradation via HPLC.
  • pH : Buffered solutions (pH 3–9) to identify hydrolysis susceptibility.
  • Light : UV-Vis exposure (254 nm) to test photolytic stability.
    DL-Cycloserine (a racemic form) degrades rapidly under acidic conditions, forming ammonia and isoxazolidinone byproducts, necessitating storage at 2–8°C in inert atmospheres .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer : Contradictions often arise from differences in stereochemistry, assay protocols, or impurity profiles. Strategies include:
  • Chiral Separation : Use HPLC with chiral columns (e.g., amylose-based) to isolate enantiomers and test their individual bioactivities. For example, D-cycloserine (CAS 68-41-7) shows distinct NMDA receptor modulation compared to the L-form .
  • Standardized Assays : Adopt consensus protocols (e.g., WHO guidelines for antimicrobial testing) to minimize inter-lab variability .
  • Meta-Analysis : Apply statistical tools (e.g., funnel plots) to identify publication bias or outliers in existing datasets .

Q. What computational approaches are used to model the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict reaction pathways by analyzing:
  • Electrostatic Potential Maps : Identify nucleophilic attack sites (e.g., carbonyl carbon at the 3-position).
  • Transition States : Calculate activation energies for substitutions with amines or thiols.
    PubChem data (e.g., InChIKey DYDCUQKUCUHJBH-UHFFFAOYSA-N) provides structural inputs for molecular docking studies to explore enzyme interactions .

Q. How can isotopic labeling (e.g., 15N^{15}N15N, 2H^2H2H) enhance mechanistic studies of this compound in metabolic pathways?

  • Methodological Answer : Synthesize isotopologues (e.g., rac-Cycloserine-15N^{15}N,d3_3, CAS 1219176-26-7) to track:
  • Metabolic Fate : Use 1H^{1}H-15N^{15}N HMBC NMR to trace nitrogen incorporation into metabolites.
  • Kinetic Isotope Effects (KIE) : Compare kH/kDk_H/k_D values to elucidate rate-determining steps in enzymatic reactions (e.g., alanine racemase inhibition) .

Q. What strategies are recommended for designing experiments to assess the pharmacokinetic properties of this compound in preclinical models?

  • Methodological Answer :
  • ADME Profiling : Administer radiolabeled 14C^{14}C-4-Aminoisoxazolidin-3-one to measure absorption (Caco-2 cell assays), distribution (plasma protein binding), metabolism (liver microsomes), and excretion (urine/fecal collection).
  • Pharmacokinetic Modeling : Use non-compartmental analysis (NCA) to calculate AUC, t1/2t_{1/2}, and clearance. Adjust for species-specific differences (e.g., murine vs. primate CYP450 isoforms) .

Data Management and Validation

Q. How should researchers handle batch-to-batch variability in this compound synthesis?

  • Methodological Answer : Implement Quality-by-Design (QbD) principles:
  • Critical Process Parameters (CPPs) : Monitor reaction temperature, stirring rate, and reagent stoichiometry.
  • Multivariate Analysis : Use Partial Least Squares (PLS) regression to correlate CPPs with critical quality attributes (CQAs) like purity and yield .
  • Reference Standards : Cross-validate batches with certified materials (e.g., CAS 68-39-3) via DSC for polymorph consistency .

Safety and Compliance

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.
  • Ventilation : Use fume hoods for synthesis steps involving volatile intermediates (e.g., ammonia release during hydrolysis).
  • Waste Disposal : Neutralize acidic residues with sodium bicarbonate before disposal, adhering to EPA guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Aminoisoxazolidin-3-one
Reactant of Route 2
4-Aminoisoxazolidin-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.